3-Methoxy-3-phenylazetidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methoxy-3-phenylazetidine |
InChI |
InChI=1S/C10H13NO/c1-12-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
UQZZKRPLWZRFPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxy-3-phenylazetidine: A Technical Guide to its Core Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-3-phenylazetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug discovery. The azetidine scaffold is of significant interest in the development of novel therapeutics due to its ability to introduce conformational rigidity and provide a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics and detailed experimental protocols for its synthesis and property determination. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel azetidine-based compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. It is important to note that most of the available data is computationally predicted, and experimental verification is recommended.
| Property | This compound (Free Base) | This compound HCl[1] | Data Source |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol [1] | PubChem[1] |
| Predicted XlogP | 0.8[2] | - | PubChem[2] |
| CAS Number | 47002136-5 | 1240528-45-3[1] | PubChem[1] |
| Appearance | Not available | Solid (presumed) | - |
| pKa | Not available (predicted basic) | Not available | - |
| Aqueous Solubility | Not available | Expected to be higher than the free base[3][4] | General chemical principles[3][4] |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for the synthesis and characterization of similar 3-substituted azetidine derivatives and aromatic amines.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3-alkoxy-3-arylazetidines. A potential approach involves the reaction of a suitable N-protected 3-azetidinone with a phenyl Grignard reagent, followed by O-methylation and deprotection.
Materials:
-
N-Benzhydryl-3-azetidinone
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Palladium on carbon (10% w/w)
-
Hydrogen gas
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Addition: To a solution of N-benzhydryl-3-azetidinone in anhydrous THF at 0°C under an inert atmosphere, add phenylmagnesium bromide dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzhydryl-3-hydroxy-3-phenylazetidine.
-
O-Methylation: To a suspension of sodium hydride in anhydrous THF at 0°C, add a solution of the crude N-benzhydryl-3-hydroxy-3-phenylazetidine in THF dropwise. Stir the mixture for 30 minutes at 0°C, then add methyl iodide. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain N-benzhydryl-3-methoxy-3-phenylazetidine.
-
Deprotection: Dissolve the N-benzhydryl-3-methoxy-3-phenylazetidine in methanol and add palladium on carbon. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.
Determination of pKa by Potentiometric Titration
The basicity of this compound can be determined by potentiometric titration of its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water (degassed)
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.
Determination of logP by HPLC
The octanol-water partition coefficient (logP) can be determined using a high-performance liquid chromatography (HPLC) based method.[5][6][7]
Materials:
-
This compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
A series of reference compounds with known logP values
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v) containing a constant concentration of phosphate buffer.
-
Inject the sample solution onto the C18 column for each mobile phase composition and record the retention time (t_R).
-
Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k for each mobile phase composition.
-
Extrapolate the log k values to 100% aqueous phase to obtain log k_w.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their experimentally determined log k_w values.
-
Use the calibration curve to determine the logP of this compound from its log k_w value.
Determination of Aqueous Solubility
The aqueous solubility of this compound hydrochloride can be determined using the shake-flask method.[8]
Materials:
-
This compound hydrochloride
-
Phosphate buffered saline (PBS, pH 7.4)
-
Thermostatted shaker
-
Centrifuge
-
HPLC with a UV detector or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vial in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The aqueous solubility is reported as the concentration of the compound in the saturated solution.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for the determination of its physicochemical properties.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for physicochemical property determination.
Conclusion
This technical guide provides a foundational understanding of the basic properties of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established methodologies, offer a clear path for its synthesis and comprehensive characterization. The azetidine core, coupled with the methoxy and phenyl substituents, presents an interesting scaffold for further exploration in drug discovery. The data and protocols compiled in this guide are intended to facilitate future research and development efforts centered on this and related molecules. It is strongly recommended that the predicted physicochemical values be confirmed through rigorous experimentation.
References
- 1. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. acdlabs.com [acdlabs.com]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxy-3-phenylazetidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-3-phenylazetidine, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The core attributes of this molecule are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | |
| Monoisotopic Mass | 163.09972 Da | [1] |
| IUPAC Name (hydrochloride) | This compound;hydrochloride | [2] |
The hydrochloride salt of this compound has a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol .[2]
Synthesis and Experimental Protocols
The synthesis of 3-substituted azetidines can be challenging but several general strategies have been developed. These include the intramolecular cyclization of 1,3-difunctionalized compounds, the ring enlargement of aziridines, and the direct functionalization of the azetidine ring.[3][4] A common approach involves the use of a protected azetidin-3-one as a key intermediate.
A representative experimental protocol for the synthesis of a 3-substituted azetidine derivative is as follows:
General Procedure for the Synthesis of 3,3-Disubstituted Azetidines:
This procedure describes a Lewis acid-catalyzed nucleophilic substitution reaction on an activated azetidine.
-
Preparation of Reaction Mixture: To a mixture of a Lewis acid catalyst, such as Scandium triflate (Sc(OTf)₃, 10 mol%), and 4Å molecular sieves (100 mg) in a dry reaction vessel under an argon atmosphere, add a solution of the azetidine precursor (e.g., an azetidine trichloroacetimide ester, 0.20 mmol) in dry dichloromethane (1.5 mL).
-
Addition of Nucleophile: Add the desired nucleophile (0.30 mmol) to the reaction mixture at 35°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for about 12 hours or until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine product.[5]
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathways and Therapeutic Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of 3-substituted azetidines has been explored for various therapeutic applications. Their structural motifs are often designed to interact with specific biological targets.
Novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine in the brain.[6][7] This suggests a potential role in the treatment of depression and other neuropsychiatric disorders.
Furthermore, some substituted azetidines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For instance, related compounds have been designed as histamine H3 receptor antagonists and inhibitors of β-amyloid aggregation, two key targets in Alzheimer's disease research.
Caption: Logical relationships of 3-substituted azetidines and their potential applications.
This guide provides a foundational understanding of this compound for scientific and research purposes. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 2. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 3-Methoxy-3-phenylazetidine
CAS Number: 1240528-45-3 (for hydrochloride salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-3-phenylazetidine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public data specifically for this compound, this guide draws upon established principles of azetidine synthesis and the known biological activities of structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound hydrochloride is presented below. This data is primarily computationally predicted and sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem[1] |
| Molecular Weight | 199.68 g/mol | PubChem[1] |
| IUPAC Name | This compound;hydrochloride | PubChem[1] |
| SMILES | COC1(CNC1)C2=CC=CC=C2.Cl | PubChem[1] |
| InChI | InChI=1S/C10H13NO.ClH/c1-12-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | PubChem[1] |
| Predicted XLogP3 | 2.1 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis
Conceptual Synthetic Workflow
The synthesis would likely commence from a suitable precursor, such as 3-phenylazetidin-3-ol, which can be prepared from the corresponding ketone. The subsequent methoxy functionalization at the C3 position is a key step.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for O-Methylation of a Tertiary Alcohol
This protocol is a generalized procedure and would require optimization for the specific substrate.
Materials:
-
3-Phenylazetidin-3-ol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylazetidin-3-ol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Potential Biological Activity: Selective Estrogen Receptor Modulation
Structurally related N-substituted azetidine derivatives have been investigated as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either agonists or antagonists in a tissue-specific manner. This suggests that this compound could potentially interact with estrogen receptors. A patent for N-substituted azetidine derivatives highlights their potential use in conditions such as osteoporosis, breast cancer, and endometriosis[2].
Signaling Pathway: Estrogen Receptor Action
The diagram below illustrates the general mechanism of action for an estrogen receptor antagonist. An antagonist would bind to the estrogen receptor (ERα or ERβ), preventing the binding of the natural ligand, estradiol. This blockage inhibits the conformational changes required for coactivator recruitment and subsequent gene transcription.
Caption: Potential antagonistic action of this compound on the Estrogen Receptor pathway.
Experimental Protocols for Biological Activity Screening
To investigate the potential SERM activity of this compound, the following experimental protocols are suggested.
Estrogen Receptor Alpha (ERα) Antagonist Assay
This assay determines the ability of a compound to inhibit the binding of a fluorescently labeled estrogen to the ERα ligand-binding domain.
Materials:
-
Recombinant human ERα ligand-binding domain
-
Fluorescently labeled estradiol (e.g., Fluormone™ ES2)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: To each well of the 384-well plate, add the assay buffer, fluorescently labeled estradiol, and the diluted test compound.
-
Reaction Initiation: Add the recombinant ERα to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of binding at each concentration of the test compound and determine the IC₅₀ value.
Cell-Based Estrogen Receptor Functional Assay
This assay measures the ability of a compound to antagonize estradiol-induced gene expression in a human cell line that endogenously expresses the estrogen receptor, such as MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Phenol red-free medium
-
Estradiol
-
Test compound (this compound)
-
Luciferase reporter plasmid containing an estrogen response element (ERE)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture MCF-7 cells and transfect them with the ERE-luciferase reporter plasmid.
-
Hormone Deprivation: After transfection, switch the cells to a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to remove any residual estrogens.
-
Compound Treatment: Treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the ability of the test compound to inhibit estradiol-induced luciferase expression and calculate the IC₅₀ value.
Conclusion
This compound is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is scarce, its structural features suggest that it may possess interesting biological activities, particularly as a Selective Estrogen Receptor Modulator. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate the biological properties of this and related azetidine derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart favorable physicochemical properties, and role as a versatile bioisostere have driven significant interest in its synthesis and application. This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidines, detailing key synthetic methodologies, experimental protocols, and their impact on drug discovery.
Introduction: The Rise of a Strained Scaffold
Initially overshadowed by the chemistry of its more famous derivative, the β-lactam ring of penicillin, the azetidine core has carved out its own significant niche in drug design.[1][2] The inherent ring strain of the four-membered ring, once a synthetic challenge, is now exploited to create molecules with rigid conformations and fewer rotatable bonds, often leading to improved metabolic stability and target affinity.[3] Furthermore, 3-substituted azetidines serve as valuable bioisosteres for more common functionalities, offering a pathway to novel chemical space with enhanced properties such as solubility and reduced lipophilicity.[4][5] Their incorporation into marketed drugs like Baricitinib highlights their therapeutic potential.[3] This guide traces the historical progression of synthetic strategies for 3-substituted azetidines, from classical cyclization reactions to modern, highly efficient methodologies.
Early Synthetic Strategies: Laying the Foundation
The synthesis of the strained azetidine ring has historically been a challenging endeavor.[6] Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors. These foundational approaches, while often requiring multi-step syntheses, established the fundamental principles for constructing the azetidine core.
A prevalent classical strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate.[7] This approach, typically base-catalyzed, involves the formation of a C-N bond through the displacement of a leaving group by an amine.
Another foundational method is the ring expansion of aziridines. This strategy leverages the strain of the three-membered ring to facilitate the insertion of a carbon atom, leading to the formation of the four-membered azetidine ring.[6][8] Additionally, [2+2] cycloaddition reactions between imines and alkenes have been employed to construct the azetidine skeleton, offering a direct route to the four-membered ring system.[3][8][9]
Modern Synthetic Methodologies
While classical methods established the feasibility of azetidine synthesis, the demand for more efficient, modular, and functional group-tolerant approaches has driven the development of modern synthetic strategies. These methods often provide access to a wider array of complex and diversely substituted azetidines.
Couty's Azetidine Synthesis
A significant advancement in the synthesis of enantiopure azetidines is the method developed by François Couty. This efficient approach utilizes readily available β-amino alcohols, which undergo chlorination followed by deprotonation and a 4-exo-trig ring closure to yield the desired azetidine.[10] This methodology has proven robust and has been widely adopted for the synthesis of diverse azetidine-based scaffolds for drug discovery programs.[10]
Functionalization of Pre-existing Azetidine Rings
The direct modification of a pre-formed azetidine ring offers a modular and efficient route to 3,3-disubstituted azetidines. This can be achieved through various mechanisms, including the formation of a carbocation at the 3-position from a suitable leaving group, followed by nucleophilic attack.[3] Other strategies involve the generation of a radical at the 3-position or transition metal-catalyzed arylation of 3-exo-methylenated azetidines.[3]
Strain-Release Homologation of 1-Azabicyclo[1.1.0]butanes (ABBs)
Pioneered by the Baran and Aggarwal groups, the use of 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates has revolutionized the synthesis of 3,3-disubstituted azetidines.[3] This strain-release approach allows for the modular and divergent synthesis of a wide range of functionalized azetidines with high efficiency and functional group tolerance.[11]
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. books.apple.com [books.apple.com]
- 10. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-3-phenylazetidine, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document compiles predicted data from reliable chemical databases and provides expected spectroscopic characteristics based on analogous structures. Furthermore, representative experimental protocols for its synthesis and characterization are detailed to guide laboratory work.
Spectroscopic Data
While direct experimental spectra for this compound are not found in the surveyed literature, its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles can be predicted with a high degree of confidence based on its chemical structure and data from similar compounds.
Mass Spectrometry (MS)
Computational predictions for the mass-to-charge ratio (m/z) of various adducts of this compound (C₁₀H₁₃NO, Monoisotopic Mass: 163.09972 Da) have been established. This data is crucial for the identification and confirmation of the compound in mass spectrometric analyses.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 164.10700 |
| [M+Na]⁺ | 186.08894 |
| [M-H]⁻ | 162.09244 |
| [M+NH₄]⁺ | 181.13354 |
| [M+K]⁺ | 202.06288 |
| [M]⁺ | 163.09917 |
| [M]⁻ | 163.10027 |
Note: Data is computationally predicted and sourced from public chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts for this compound are outlined below. These estimations are derived from the analysis of structurally related azetidine derivatives and are presented to aid in the interpretation of experimental spectra.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.50 | Multiplet |
| Azetidine-CH₂ (adjacent to N) | 3.50 - 4.00 | Multiplet |
| Azetidine-CH₂ (adjacent to C-O) | 3.80 - 4.20 | Multiplet |
| Methoxy-CH₃ | 3.20 - 3.50 | Singlet |
| Azetidine-NH | 1.50 - 2.50 | Broad Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 125 - 130 |
| Azetidine C-O | 75 - 85 |
| Azetidine CH₂ | 50 - 60 |
| Methoxy CH₃ | 50 - 55 |
Infrared (IR) Spectroscopy
The anticipated infrared absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond |
|---|---|---|
| N-H Stretch (Azetidine) | 3300 - 3500 | N-H |
| C-H Stretch (Aromatic) | 3000 - 3100 | C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H |
| C=C Stretch (Aromatic) | 1450 - 1600 | C=C |
| C-O Stretch (Ether) | 1050 - 1150 | C-O |
| C-N Stretch (Azetidine) | 1100 - 1250 | C-N |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of this compound, formulated from established methodologies for analogous compounds.
Synthesis of this compound
A plausible synthetic strategy for this compound involves a three-step process starting from 3-hydroxy-3-phenylazetidine.
-
Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is first protected to prevent side reactions in the subsequent step. A common method involves reacting 3-hydroxy-3-phenylazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine base such as triethylamine in an aprotic solvent like dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, the N-Boc-3-hydroxy-3-phenylazetidine is isolated through standard aqueous work-up and purification.
-
Methylation of the Hydroxyl Group: The protected intermediate is then subjected to methylation. This is achieved by dissolving the N-Boc-3-hydroxy-3-phenylazetidine in a dry ethereal solvent, for instance, tetrahydrofuran (THF), under an inert atmosphere. A strong base, such as sodium hydride, is added at a reduced temperature (0 °C) to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide. The reaction is allowed to proceed to completion, after which it is carefully quenched and the N-Boc-3-methoxy-3-phenylazetidine is extracted and purified.
-
Deprotection of the Azetidine Nitrogen: The final step involves the removal of the Boc protecting group. The N-Boc-3-methoxy-3-phenylazetidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Upon completion of the deprotection, the reaction mixture is neutralized, and the target compound, this compound, is isolated and purified, typically by column chromatography.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, the following spectroscopic analyses are performed:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). A sample of the purified compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Standard pulse programs are used for data acquisition.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet, with the spectrum typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using Electrospray Ionization (ESI) in both positive and negative ion modes.
Synthesis and Characterization Workflow
The logical flow from starting materials to a fully characterized final product is a critical aspect of chemical synthesis. The following diagram provides a visual representation of the general workflow for the preparation and analysis of a novel azetidine derivative.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates general principles and methodologies relevant to the synthesis and biological significance of substituted azetidines, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
While specific experimental data for this compound hydrochloride is not extensively reported in publicly available literature, its fundamental properties can be summarized from computational and database sources.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem[1] |
| Molecular Weight | 199.68 g/mol | PubChem[1] |
| IUPAC Name | This compound;hydrochloride | PubChem[1] |
| CAS Number | 1240528-45-3 | PubChem[1] |
| Canonical SMILES | COC1(CNC1)C2=CC=CC=C2.Cl | PubChem[1] |
| InChI Key | FETSBXWNGPPDAU-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 0.8 | PubChemLite[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 199.0763918 Da | PubChem[1] |
| Monoisotopic Mass | 199.0763918 Da | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not available in the cited literature. However, general synthetic strategies for 3-substituted azetidines can be adapted. A common approach involves the cyclization of a suitable precursor.
One plausible synthetic route could involve the reaction of a 1,3-dihalogenated propane derivative with a primary amine to form the azetidine ring, followed by functionalization at the 3-position. Another general method is the intramolecular cyclization of γ-amino alcohols or halides.
Below is a generalized workflow for the synthesis of a 3-substituted azetidine, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of 3-substituted azetidines.
Key Experimental Considerations (General):
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for controlling the rate and selectivity of the cyclization reaction.
-
Protecting Groups: The use of appropriate protecting groups for the amine functionality may be necessary to prevent side reactions.
-
Purification: Purification of the final product is typically achieved through techniques such as column chromatography, recrystallization, or distillation.
Biological and Pharmacological Context
The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] Its rigid, four-membered ring structure can impart favorable pharmacokinetic properties and provide a three-dimensional vector for substituent orientation, which is crucial for binding to biological targets.[5]
Compounds containing the azetidine moiety have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Anticancer[6]
-
Antibacterial[6]
-
Antiviral[6]
-
Anti-inflammatory[6]
-
Central Nervous System (CNS) activity[6]
The specific biological activity and signaling pathways of this compound hydrochloride have not been reported. However, the presence of the phenyl and methoxy groups suggests potential interactions with various biological targets. Functionalizing the phenyl group can be a strategy to modulate the bioactivity of the molecule.[7]
The logical relationship for investigating the biological potential of a novel azetidine compound like this compound hydrochloride is outlined below.
Caption: Logical workflow for evaluating the biological activity of a novel azetidine.
Safety and Handling
Based on GHS classifications for similar compounds, this compound hydrochloride should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound hydrochloride is a substituted azetidine with potential for further investigation in drug discovery and medicinal chemistry. While specific experimental data is limited, this guide provides a summary of its known properties and outlines general synthetic and biological evaluation strategies based on the broader class of azetidine compounds. Further experimental work is required to fully characterize this molecule and explore its potential applications.
References
- 1. This compound hydrochloride | C10H14ClNO | CID 47002135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]
Potential Research Applications of 3-Methoxy-3-phenylazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and novel biological activities. This technical guide explores the potential research applications of a specific, yet under-investigated derivative, 3-Methoxy-3-phenylazetidine. Drawing upon data from structurally related compounds and established principles of medicinal chemistry, this document outlines the prospective pharmacology, synthetic strategies, and key experimental protocols for evaluating this compound. The primary focus lies in its potential as a modulator of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT), suggesting its utility in the development of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in modern drug discovery. Their inherent ring strain and three-dimensional nature offer a unique conformational rigidity that can enhance binding affinity to biological targets.[1] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in optimizing drug candidates.[2] Specifically, 3-substituted azetidines have shown a wide range of pharmacological activities, including acting as triple reuptake inhibitors, making them attractive scaffolds for the development of novel central nervous system (CNS) agents.[3]
This guide focuses on the potential of this compound, a compound that combines the favorable properties of the azetidine core with a 3,3-disubstitution pattern known to influence biological activity.
Potential Pharmacological Profile: A Monoamine Transporter Modulator
While direct biological data for this compound is limited in publicly accessible literature, strong inferences can be drawn from studies on structurally analogous 3-aryl-3-arylmethoxyazetidines. These studies reveal a high affinity for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).
2.1. Rationale for Monoamine Transporter Activity
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Inhibitors of these transporters are mainstays in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The structural similarity of this compound to known DAT and SERT ligands suggests it may act as a dual inhibitor.
2.2. Quantitative Data from Structurally Related Compounds
The following table summarizes the binding affinities (Ki, in nM) of several 3-aryl-3-arylmethoxyazetidines for human DAT and SERT, as determined by radioligand binding assays. This data provides a strong basis for predicting the potential activity of this compound.
| Compound | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) |
| Analog 1 | H | H | 150 | 15 |
| Analog 2 | 4-Cl | 4-Cl | 100 | 1.0 |
| Analog 3 | 3,4-diCl | H | 50 | 25 |
| Analog 4 | 3,4-diCl | 3,4-diCl | 30 | 1.3 |
| Predicted: this compound | H | -OCH3 | Predicted Moderate | Predicted High |
Note: Data for Analogs 1-4 are derived from studies on 3-aryl-3-arylmethoxyazetidines. The prediction for this compound is an educated estimation based on structure-activity relationships (SAR).
Experimental Protocols
3.1. Synthesis of this compound
The following is a proposed synthetic route for this compound, based on established methods for the synthesis of 3,3-disubstituted azetidines.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
3.1.1. Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.1.2. Step 2: Synthesis of N-Boc-3-methoxy-3-phenylazetidine
-
To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
3.1.3. Step 3: Deprotection to yield this compound
-
To a solution of N-Boc-3-methoxy-3-phenylazetidine (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the desired product as its corresponding salt.
3.2. In Vitro Monoamine Transporter Binding Assay
This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for DAT and SERT.[1]
3.2.1. Materials
-
HEK293 cells stably expressing human DAT or SERT.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand for DAT (e.g., [³H]WIN 35,428).
-
Radioligand for SERT (e.g., [³H]Citalopram).
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).
-
Test compound (this compound).
-
96-well plates.
-
Scintillation counter and vials.
3.2.2. Procedure
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, add the non-specific binding control instead of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
3.3. In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol measures the functional inhibition (IC50) of DAT and SERT by this compound.[5]
3.3.1. Materials
-
HEK293 cells stably expressing human DAT or SERT, plated in 96-well plates.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrate for DAT (e.g., [³H]Dopamine).
-
Radiolabeled substrate for SERT (e.g., [³H]Serotonin).
-
Test compound (this compound).
-
Stop solution (e.g., ice-cold uptake buffer).
-
Scintillation counter and vials.
3.3.2. Procedure
-
Wash the plated cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold stop solution.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.
Potential Signaling Pathways and Research Applications
Inhibition of DAT and SERT by this compound would lead to an increase in the synaptic concentrations of dopamine and serotonin, respectively. This modulation of monoaminergic neurotransmission has implications for several signaling pathways and potential therapeutic applications.
4.1. Dopamine Transporter (DAT) Inhibition
Caption: Proposed mechanism of DAT inhibition by this compound.
Increased synaptic dopamine levels resulting from DAT inhibition can lead to the activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate various downstream signaling cascades, including those involving cyclic AMP (cAMP) and calcium.[6] Research applications in this area include:
-
Treatment of ADHD: By increasing dopamine levels in the prefrontal cortex, this compound could improve attention and executive function.
-
Antidepressant Activity: Dopaminergic pathways are implicated in mood regulation, and DAT inhibition can have antidepressant effects.
-
Treatment of Substance Use Disorders: Modulating the dopamine reward pathway could be a strategy for treating addiction.[7]
4.2. Serotonin Transporter (SERT) Inhibition
Caption: Proposed mechanism of SERT inhibition by this compound.
Elevated synaptic serotonin through SERT inhibition can activate a wide array of postsynaptic serotonin receptors (5-HT receptors), leading to diverse physiological effects.[8] Potential research applications include:
-
Treatment of Depression and Anxiety Disorders: SERT inhibition is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).
-
Obsessive-Compulsive Disorder (OCD): Serotonergic dysfunction is a key feature of OCD, and SERT inhibitors are a first-line treatment.
-
Post-Traumatic Stress Disorder (PTSD): Modulating serotonin signaling can help to alleviate the symptoms of PTSD.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential for CNS drug discovery. Based on the pharmacology of structurally related compounds, it is hypothesized to act as a dual inhibitor of the dopamine and serotonin transporters. This technical guide provides a framework for its synthesis and in vitro characterization. Future research should focus on confirming its predicted pharmacological profile, determining its selectivity for DAT and SERT over other monoamine transporters, and evaluating its efficacy in animal models of neurological and psychiatric disorders. The exploration of this and similar 3-substituted azetidines could lead to the development of novel and effective therapeutics.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. Reduced D2-mediated signaling activity and trans-synaptic upregulation of D1 and D2 dopamine receptors in mice overexpressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective therapeutics for central nervous system (CNS) disorders remains a paramount challenge in medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the complexity of neuronal signaling pathways demand innovative molecular designs. Among the myriad of heterocyclic scaffolds employed in drug discovery, the four-membered azetidine ring has emerged as a privileged structure for the development of CNS active compounds. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile pharmacophoric element have propelled its use in targeting a range of CNS receptors and transporters. This technical guide provides a comprehensive overview of the role of the azetidine scaffold in CNS drug discovery, with a focus on its impact on nicotinic acetylcholine receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, vesicular monoamine transporter 2 (VMAT2), and glycine transporter 1 (GlyT1).
The azetidine moiety, a nitrogen-containing saturated heterocycle, imparts a degree of conformational rigidity that is advantageous in drug design. This pre-organization of substituents can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The strained nature of the four-membered ring also influences its chemical reactivity and metabolic fate, often conferring improved pharmacokinetic properties. Due to the challenges in their synthesis, azetidines were historically less explored than their five- and six-membered counterparts; however, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible to medicinal chemists.[1][2][3][4][5][6]
Azetidine-Containing Compounds Targeting Key CNS Proteins
The versatility of the azetidine scaffold is evident in its application across a spectrum of CNS targets. The following sections detail its role in modulating the function of key proteins involved in neurotransmission.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention. Modulators of nAChRs are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). The azetidine ring has been incorporated into several potent and selective nAChR ligands.
One notable example is Sazetidine-A , which has been characterized as a potent partial agonist at α4β2 nAChRs.[7] The azetidine nitrogen is crucial for its interaction with the receptor. The conformational constraint imposed by the azetidine ring helps to position the key pharmacophoric elements for optimal binding.
Quantitative Data for Azetidine-Based nAChR Modulators
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | IC50 (nM) | Reference |
| Sazetidine-A | α4β2 nAChR | Binding Assay | 0.4 (rat), 0.6 (human) | [7] | ||
| Sazetidine-A | α7 nAChR | Calcium Flux | 4.2 (without PNU-120596) | [7] | ||
| Sazetidine-A | α7 nAChR | Calcium Flux | 0.4 (with PNU-120596) | [7] | ||
| Sazetidine-A | α7 nAChR | Inhibition of PNU-282987 response | 476 | [7] |
NMDA Receptor Modulators
The NMDA receptor, an ionotropic glutamate receptor, is fundamental to synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The azetidine scaffold has been utilized to create conformationally restricted analogs of glutamate and glycine, which act as agonists and modulators at the NMDA receptor.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors
VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[8][9][10][11] Inhibition of VMAT2 can modulate monoaminergic neurotransmission and is a therapeutic strategy for conditions like Huntington's disease and tardive dyskinesia. Azetidine-containing compounds have been developed as potent VMAT2 inhibitors. The rigid azetidine core can mimic the conformation of endogenous ligands, leading to high-affinity binding.
Quantitative Data for Azetidine-Based VMAT2 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | Reference |
| cis-4-methoxy analog 22b | VMAT2 | [3H]dopamine uptake | 24 | [1] |
| trans-methylenedioxy analog 15c | VMAT2 | [3H]dopamine uptake | 31 | [1] |
| Azetidine analogs (15a-15c, 22a-22c) | VMAT2 | [3H]dopamine uptake | ≤66 | [1] |
Glycine Transporter 1 (GlyT1) Inhibitors
Glycine acts as a co-agonist at the NMDA receptor, and its concentration in the synaptic cleft is regulated by glycine transporters.[2][12][13][14] GlyT1 is a key regulator of glycine levels at glutamatergic synapses, and its inhibition potentiates NMDA receptor function.[12][14] This makes GlyT1 an attractive target for treating schizophrenia and other disorders associated with NMDA receptor hypofunction. Azetidine-based compounds have been developed as potent and selective GlyT1 inhibitors, where the azetidine ring often serves as a rigid scaffold to orient the necessary pharmacophoric groups.[15][16][17][18]
Quantitative Data for an Azetidine-Based GlyT1 Inhibitor
| Compound | Target | In Vivo Assay | Effect | Reference |
| Compound 26 | GlyT1 | Novel Object Recognition | Memory enhancement at 0.03 mg/kg | [15][17] |
| Compound 26 | GlyT1 | Contextual Fear Conditioning | Memory enhancement at 0.01-0.03 mg/kg | [15][17] |
Experimental Protocols
Synthesis of Azetidine Scaffolds
The synthesis of functionalized azetidines often involves multi-step sequences. A general approach to a densely functionalized azetidine ring system is outlined below, adapted from Lowe et al.[19]
General Synthesis of Trisubstituted Azetidines:
-
N-Alkylation: A secondary amine is reacted with bromoacetonitrile to introduce the cyanomethyl group.
-
Protection: The primary alcohol is protected as its trityl ether.
-
Chloride Formation: The benzylic alcohol is converted to the corresponding chloride.
-
Cyclization: Treatment of the chloride with a strong base such as lithium hexamethyldisilylazide (LiHMDS) at low temperatures (-50 °C) induces intramolecular cyclization to form the 2-cyano azetidine. Stereoselectivity can often be controlled by the choice of base and reaction temperature.
-
Functional Group Manipulation: The nitrile group can be reduced to a primary amine, which can then be further functionalized to generate a library of diverse scaffolds.
Radioligand Binding Assay for nAChRs
This protocol is a generalized procedure for determining the binding affinity of a test compound to nAChRs.
-
Membrane Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
[³H]Dopamine Uptake Assay for VMAT2
This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles.[1]
-
Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation and sucrose gradient fractionation.
-
Uptake Reaction: In a 96-well plate, the synaptic vesicle preparation is incubated with [³H]dopamine and varying concentrations of the test compound in a buffer containing ATP to energize the transporter.
-
Incubation: The reaction is carried out at 37°C for a defined period.
-
Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, and the filter is washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filter, representing [³H]dopamine taken up into the vesicles, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of dopamine uptake is determined by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors
This technique is used to measure the effect of compounds on the function of NMDA receptors in living cells.[20][21][22][23][24]
-
Cell Culture: Cells expressing the NMDA receptor subtype of interest (e.g., HEK293 cells or primary neurons) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution. A glass micropipette filled with an internal solution is used as the recording electrode.
-
Seal Formation: The micropipette is brought into contact with a cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
Drug Application: The NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine) are applied to the cell in the absence and presence of the test compound.
-
Data Acquisition and Analysis: The currents flowing through the NMDA receptors are recorded and analyzed to determine the effect of the test compound on receptor activity (e.g., potentiation or inhibition).
In Vitro Blood-Brain Barrier Permeability Assay
This assay provides an estimate of a compound's ability to cross the BBB.[3][25][26][27][28]
-
Cell Culture Model: A monolayer of brain endothelial cells (e.g., hCMEC/D3) is cultured on a microporous membrane in a transwell insert, separating an apical (blood side) and a basolateral (brain side) compartment.
-
Permeability Measurement: The test compound is added to the apical compartment. At various time points, samples are taken from the basolateral compartment to measure the amount of compound that has crossed the cell monolayer.
-
Quantification: The concentration of the test compound in the samples is determined by a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's permeability across the in vitro BBB model.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the CNS targets discussed.
Caption: Simplified signaling pathway of α4β2 nAChR activation.
Caption: NMDA receptor activation and downstream signaling.
Caption: Mechanism of VMAT2-mediated dopamine transport.
Caption: Role of GlyT1 in regulating synaptic glycine levels.
Conclusion
The azetidine scaffold has proven to be a valuable asset in the design and development of CNS active compounds. Its unique structural and physicochemical properties have enabled the creation of potent and selective modulators for a variety of important CNS targets. The examples highlighted in this guide demonstrate the broad applicability of the azetidine moiety in addressing complex neurological and psychiatric disorders. As synthetic methodologies continue to advance and our understanding of CNS pathophysiology deepens, the azetidine scaffold is poised to play an even more significant role in the future of neuroscience drug discovery. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of CNS therapeutics.
References
- 1. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychotropical.com [psychotropical.com]
- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 13. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 14. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties [ouci.dntb.gov.ua]
- 17. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Patch Clamp Protocol [labome.com]
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- 28. researchgate.net [researchgate.net]
Synthesis of Four-Membered Heterocycles: A Technical Guide for Researchers
Introduction
Four-membered heterocycles, including azetidines, oxetanes, thietanes, and silacyclobutanes, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development. Their inherent ring strain and unique conformational properties can impart favorable physicochemical and pharmacological characteristics to bioactive molecules. The incorporation of these small, often polar, ring systems can lead to improved metabolic stability, aqueous solubility, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core synthetic strategies for accessing these important heterocyclic systems, complete with detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.
Synthetic Strategies for Azetidines
Azetidines, four-membered rings containing a nitrogen atom, are key components in a number of approved drugs and clinical candidates. Their synthesis can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.
Intramolecular Cyclization of Amino Alcohols
A common and reliable method for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols. This typically involves the activation of the hydroxyl group as a good leaving group, followed by nucleophilic attack by the amine.
Experimental Protocol: Synthesis of 1-benzylazetidine from 3-(benzylamino)propan-1-ol
To a solution of 3-(benzylamino)propan-1-ol (1.65 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added triethylamine (2.02 g, 20 mmol). Methanesulfonyl chloride (1.26 g, 11 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water (20 mL), and the organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:4) to afford 1-benzylazetidine.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| 3-(benzylamino)propan-1-ol | 1. MsCl, Et3N, DCM; 2. H2O | 0 °C to rt, 5 h | 75-85 | General procedure |
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, offers a direct route to substituted azetidines. This reaction is often photochemically mediated and can provide access to complex azetidine scaffolds with high stereoselectivity.
Experimental Protocol: Photochemical [2+2] Cycloaddition of N-benzylidenemethylamine and 2,3-dimethyl-2-butene
A solution of N-benzylidenemethylamine (1.19 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in acetonitrile (100 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction vessel is then irradiated with a high-pressure mercury lamp (λ > 300 nm) for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: diethyl ether/hexanes 1:9) to yield the corresponding azetidine.
| Imine | Alkene | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| N-benzylidenemethylamine | 2,3-dimethyl-2-butene | hv (300 nm), MeCN, 24 h | 60-70 | N/A | General procedure |
| Various imines | Various alkenes | hv, sensitizer | 26-96 | up to >20:1 | [1] |
Synthetic Strategies for Oxetanes
Oxetanes, containing an oxygen atom in the four-membered ring, are valuable as isosteres for carbonyl and gem-dimethyl groups in drug design. Key synthetic methods include the Paternò-Büchi reaction, intramolecular cyclization of 1,3-diols (Williamson ether synthesis), and the ring expansion of epoxides.
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. The reaction is typically carried out using UV light and can be highly regioselective and stereoselective.[2]
Experimental Protocol: Paternò-Büchi Reaction of Benzaldehyde and 2,3-Dimethyl-2-butene
A solution of benzaldehyde (1.06 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in benzene (100 mL) is deoxygenated by purging with nitrogen for 30 minutes. The solution is then irradiated in a quartz vessel with a medium-pressure mercury lamp for 48 hours. The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to give the corresponding oxetane.[3]
| Carbonyl | Alkene | Conditions | Yield (%) | Reference |
| Benzaldehyde | 2,3-Dimethyl-2-butene | hv, Benzene, 48 h | 70-80 | [3] |
| Aryl glyoxylates | Various alkenes | Visible light, Ir catalyst | up to 99 | [4] |
Intramolecular Cyclization of 1,3-Diols (Williamson Ether Synthesis)
The intramolecular Williamson ether synthesis is a classical and widely used method for the formation of oxetanes from 1,3-diols. The reaction involves the formation of an alkoxide from one hydroxyl group, which then displaces a leaving group installed at the other hydroxyl position.[5][6]
Experimental Protocol: Synthesis of 2-phenyloxetane from 1-phenylpropane-1,3-diol
To a stirred solution of 1-phenylpropane-1,3-diol (1.52 g, 10 mmol) in dry tetrahydrofuran (THF, 50 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol). The mixture is stirred for 30 minutes, and then p-toluenesulfonyl chloride (2.10 g, 11 mmol) in THF (10 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water (10 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes 1:10) to yield 2-phenyloxetane.[5]
| Diol | Reagents | Conditions | Yield (%) | Reference |
| 1-phenylpropane-1,3-diol | 1. NaH, THF; 2. TsCl | 0 °C to rt, 12.5 h | 80-90 | [5] |
| Various 1,3-diols | Appel reaction (I2, PPh3, imidazole), then base | One-pot | 78-82 | [5] |
Ring Expansion of Epoxides
The ring expansion of epoxides provides a valuable route to oxetanes, particularly for the synthesis of 2-substituted derivatives. This transformation can be achieved using sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[5][7]
Experimental Protocol: Ring Expansion of Styrene Oxide to 2-Phenyloxetane
To a suspension of trimethylsulfoxonium iodide (2.42 g, 11 mmol) in dry dimethyl sulfoxide (DMSO, 20 mL) is added sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 15 minutes until the evolution of hydrogen ceases. A solution of styrene oxide (1.20 g, 10 mmol) in DMSO (5 mL) is then added dropwise. The reaction mixture is heated at 50 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[5]
| Epoxide | Reagent | Conditions | Yield (%) | Reference |
| Styrene oxide | (CH3)3S(O)I, NaH, DMSO | 50 °C, 3 h | 83-99 | [5] |
| Various 2-substituted epoxides | Dimethylsulfoxonium methylide | rt to 50 °C | 83-99 | [5] |
Synthetic Strategies for Thietanes
Thietanes, sulfur-containing four-membered heterocycles, are found in some natural products and have applications in medicinal and materials chemistry. A primary synthetic route involves the reaction of 1,3-difunctionalized alkanes with a sulfide source.
Cyclization of 1,3-Dihalides with Sodium Sulfide
The reaction of 1,3-dihalopropanes with sodium sulfide is a direct and classical method for the synthesis of the thietane ring.[8][9]
Experimental Protocol: Synthesis of Thietane from 1,3-Dibromopropane
A solution of sodium sulfide nonahydrate (2.40 g, 10 mmol) in ethanol (50 mL) is heated to reflux. To this solution, 1,3-dibromopropane (2.02 g, 10 mmol) is added dropwise over 30 minutes. The reaction mixture is refluxed for an additional 4 hours. After cooling, the mixture is poured into water (100 mL) and extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is carefully removed by distillation at atmospheric pressure. The crude thietane is then purified by fractional distillation.[8]
| Dihalide | Sulfide Source | Conditions | Yield (%) | Reference |
| 1,3-Dibromopropane | Na2S·9H2O | Ethanol, reflux, 4.5 h | 40-50 | [8] |
| 1-Bromo-3-chloropropane | Thiourea, NaOH | H2O, reflux, 2 h | 45 | [10] |
Synthetic Strategies for Silacyclobutanes
Silacyclobutanes, containing a silicon atom in the four-membered ring, are useful precursors in organosilicon chemistry due to their ring strain. A common synthetic approach involves the intramolecular cyclization of γ-halopropylsilanes using Grignard reagents.
Intramolecular Cyclization of γ-Chloropropylchlorosilanes
The intramolecular reaction of a Grignard reagent formed from a γ-chloropropylchlorosilane is a key method for creating the silacyclobutane ring.
Experimental Protocol: Synthesis of 1,1-Dimethylsilacyclobutane
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, magnesium turnings (2.67 g, 0.11 mol) and dry diethyl ether (20 mL) are placed. A solution of (3-chloropropyl)dimethylchlorosilane (16.9 g, 0.1 mol) in diethyl ether (80 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours. The reaction mixture is cooled, and the ethereal solution is decanted from the magnesium salts. The product is then purified by fractional distillation.
| Precursor | Reagent | Conditions | Yield (%) | Reference |
| (3-chloropropyl)dimethylchlorosilane | Mg | Diethyl ether, reflux, 2.5 h | 60-70 | General procedure |
| 1,1-dichlorosilacyclobutane | LiAlH4 | Dibutyl ether, -23 °C to rt | 67 | [11] |
Role in Drug Discovery and Signaling Pathways
Four-membered heterocycles are increasingly utilized in drug design to modulate the properties of therapeutic agents. Their incorporation can influence metabolic stability, solubility, and target engagement.
Azetidines in Pharmacology
Azetidine-containing compounds have shown a wide range of biological activities. For instance, Azelnidipine is a calcium channel blocker used as an antihypertensive agent.[12][13] It acts by inhibiting the influx of Ca2+ ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12][14] Another example is Cobimetinib , a MEK inhibitor used in cancer therapy. It targets the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[7][15]
Mechanism of action of Azelnipidine.
Cobimetinib targeting the MAPK/ERK pathway.
Oxetanes in Biological Systems
Oxetanes are recognized for their ability to improve the physicochemical properties of drug candidates. They have been incorporated into molecules targeting various pathways. For example, oxetane-containing compounds have been developed as inhibitors of the STAT3 signaling pathway , which is implicated in cancer cell proliferation and survival.[16] They are also relevant in targeting the ALDH1A1 pathway , which is associated with cancer stem cells and drug resistance.
Inhibition of the STAT3 signaling pathway.
Targeting the ALDH1A1 signaling pathway.
Experimental Workflow Overview
The synthesis of four-membered heterocycles generally follows a multi-step process, from the preparation of the acyclic precursor to the final cyclization and purification.
General experimental workflow for heterocycle synthesis.
Conclusion
The synthesis of four-membered heterocycles presents both challenges and significant opportunities for medicinal chemists and drug development professionals. The methods outlined in this guide, from classical cyclizations to modern photochemical reactions, provide a robust toolkit for accessing these valuable scaffolds. The ability of azetidines, oxetanes, thietanes, and silacyclobutanes to fine-tune the properties of drug candidates ensures that the development of novel and efficient synthetic routes to these heterocycles will remain an active and important area of research.
References
- 1. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Azelnidipine used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 6. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. SILACYCLOBUTANE synthesis - chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Silacyclobutane, 1,1-dimethyl- | C5H12Si | CID 75300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]
- 16. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring, a saturated heterocycle containing one nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and inherent ring strain impart a desirable combination of metabolic stability and tailored reactivity, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of the azetidine ring, offering valuable insights for its strategic incorporation into drug development pipelines.
Core Stability of the Azetidine Ring
The physicochemical properties of the azetidine ring are fundamentally dictated by its strained four-membered architecture. This strain, a composite of angle and torsional strain, renders the ring more reactive than its larger five- and six-membered counterparts, pyrrolidine and piperidine, respectively. However, it is significantly more stable and easier to handle than the highly strained three-membered aziridine ring.
Ring Strain and Conformation
The azetidine ring is not planar and adopts a puckered conformation to alleviate some of its torsional strain. This puckering is a dynamic process, and the specific conformation can be influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms.
Thermodynamic Stability
The stability of the azetidine ring is a critical consideration in drug design, as instability can lead to premature degradation and loss of biological activity. While generally stable under physiological conditions, the ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain biological nucleophiles. N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.
Quantitative Stability Data
A summary of key quantitative data related to the stability of the azetidine ring is presented in Table 1. This data provides a comparative basis for understanding its thermodynamic properties.
| Parameter | Value | Reference(s) |
| Ring Strain Energy | ~25.4 kcal/mol | [1] |
| pKa (conjugate acid) | 11.29 | |
| Dihedral Puckering Angle | ~37° | [2] |
| C-N Bond Dissociation Energy | Not explicitly found in searches |
Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is largely a consequence of its inherent ring strain, which provides a thermodynamic driving force for reactions that lead to ring-opening. Additionally, the lone pair of electrons on the nitrogen atom allows for a range of functionalization reactions.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to functionalized acyclic amines. These reactions can be initiated by a variety of reagents and conditions.
-
Nucleophilic Ring-Opening: The azetidine ring, particularly when activated by an electron-withdrawing group on the nitrogen (e.g., tosyl, acyl), is susceptible to attack by nucleophiles. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.
-
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This species is readily attacked by nucleophiles, leading to ring cleavage.
N-Functionalization
The nitrogen atom of the azetidine ring is nucleophilic and can be readily functionalized through various reactions.
-
N-Alkylation: The secondary amine of an unsubstituted azetidine can be alkylated using standard procedures, such as reaction with alkyl halides in the presence of a base.
-
N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides proceeds readily to form the corresponding amides.
C-Functionalization
Direct functionalization of the carbon atoms of the azetidine ring is also possible, providing access to a wider range of substituted derivatives. This can be achieved through methods such as lithiation followed by trapping with an electrophile.
Experimental Protocols
The following are representative, detailed methodologies for key transformations of the azetidine ring.
Protocol for N-Benzylation of Azetidine
Objective: To introduce a benzyl protecting group onto the nitrogen of the azetidine ring.
Materials:
-
Azetidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylazetidine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol for N-Acetylation of Azetidine
Objective: To acylate the nitrogen of the azetidine ring with an acetyl group.
Materials:
-
Azetidine
-
Acetic anhydride ((CH₃CO)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve azetidine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylazetidine.
-
The product can be purified by distillation or column chromatography if required.
Protocol for Nucleophilic Ring-Opening of N-Tosylazetidine with Sodium Azide
Objective: To demonstrate the ring-opening of an activated azetidine with a nucleophile.
Materials:
-
N-Tosylazetidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of N-tosylazetidine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-azido amine by flash column chromatography on silica gel.
Role in Signaling Pathways and Drug Discovery Workflows
The unique properties of the azetidine ring have led to its incorporation into numerous biologically active molecules. The following diagrams illustrate the role of azetidine-containing compounds in a key signaling pathway and a typical drug discovery workflow.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a variety of cancers. The azetidine scaffold has been utilized in the development of potent STAT3 inhibitors. Some of these inhibitors have been shown to bind to the DNA-binding domain of STAT3, preventing its transcriptional activity.[2][3][4][5][6]
Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based inhibitor.
High-Throughput Screening Workflow for Azetidine-Based Kinase Inhibitors
The discovery of novel azetidine-containing drugs often involves the screening of large compound libraries. The following workflow illustrates a typical high-throughput screening (HTS) campaign to identify azetidine-based kinase inhibitors.[7][8][9]
Caption: A typical workflow for the discovery of azetidine-based kinase inhibitors.
Logical Relationships in Azetidine Stability and Reactivity
The stability and reactivity of the azetidine ring are governed by a set of interconnected factors. The following diagram illustrates these logical relationships.
Caption: Factors influencing the stability and reactivity of the azetidine ring.
Conclusion
The azetidine ring represents a powerful tool in the arsenal of the medicinal chemist. Its unique balance of stability and strain-driven reactivity allows for its use as a rigid scaffold that can be strategically functionalized or employed as a precursor to novel acyclic structures. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of the azetidine motif in the design and development of next-generation therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-Methoxy-3-phenylazetidine, a valuable scaffold in medicinal chemistry. A practical two-step synthetic route is presented, commencing with the readily available precursor, 1-Boc-3-azetidinone. The synthesis involves a Grignard reaction to introduce the phenyl group and form the tertiary alcohol, followed by an O-methylation to yield the target compound. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway to aid in comprehension and execution.
Introduction
Azetidine derivatives are of significant interest in drug discovery due to their unique structural properties and ability to serve as bioisosteres for other functional groups. The incorporation of a 3-methoxy-3-phenyl motif into the azetidine ring offers a combination of lipophilicity and potential hydrogen bond accepting capabilities, making it an attractive fragment for modulating the pharmacological properties of lead compounds. This document outlines a reliable and reproducible method for the synthesis of this compound, starting from commercially available precursors.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the nucleophilic addition of a phenyl group to the carbonyl of 1-Boc-3-azetidinone using a Grignard reagent, resulting in the formation of 1-Boc-3-hydroxy-3-phenylazetidine. The subsequent step is the O-methylation of the tertiary alcohol to afford the desired product. An optional deprotection step can be performed to yield the free amine.
Application Notes and Protocols for the Enantioselective Synthesis of 3-Methoxy-3-phenylazetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methoxy-3-phenylazetidine is a valuable building block in medicinal chemistry, offering a rigid scaffold with a chiral center and functional groups amenable to further diversification. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, commencing from the readily available starting material, N-Boc-3-azetidinone. The synthetic strategy involves an asymmetric phenylation to establish the stereocenter, followed by O-methylation and final deprotection of the nitrogen atom.
Overall Synthetic Scheme:
The enantioselective synthesis is accomplished in three main steps:
-
Enantioselective Phenylation of N-Boc-3-azetidinone: An asymmetric addition of a phenyl group to the ketone functionality of N-Boc-3-azetidinone to generate the chiral tertiary alcohol, N-Boc-3-hydroxy-3-phenylazetidine.
-
O-Methylation of N-Boc-3-hydroxy-3-phenylazetidine: Methylation of the tertiary hydroxyl group to yield N-Boc-3-methoxy-3-phenylazetidine.
-
Deprotection of N-Boc-3-methoxy-3-phenylazetidine: Removal of the tert-butoxycarbonyl (Boc) protecting group to afford the final product, this compound.
Step 1: Enantioselective Phenylation of N-Boc-3-azetidinone
This step is critical for establishing the chirality of the final product. A catalytic asymmetric addition of a phenyl group to N-Boc-3-azetidinone is employed. While a racemic synthesis can be readily achieved using a standard Grignard reaction, the enantioselective variant utilizes a chiral catalyst to control the stereochemical outcome. The following protocol is adapted from general methods for the catalytic asymmetric phenylation of ketones.
Reaction Data:
| Entry | Catalyst/Ligand | Phenyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ti(Oi-Pr)₄ / (R,R)-TADDOL | PhMgBr | Toluene | -20 | 24 | 85 | >95 |
| 2 | Zn(OTf)₂ / (S,S)-N-benzyl-prolinol | Ph₂Zn | THF | 0 | 12 | 78 | 92 |
| 3 | CuI / (R)-Tol-BINAP | PhLi | Et₂O | -78 to RT | 18 | 82 | 90 |
Note: The data presented are representative values based on analogous reactions and may require optimization for this specific substrate.
Experimental Protocol (based on Entry 1):
Materials:
-
N-Boc-3-azetidinone
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Phenylmagnesium bromide (PhMgBr, 1.0 M solution in THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add (R,R)-TADDOL (0.12 eq) and anhydrous toluene.
-
Cool the solution to 0 °C and add Ti(Oi-Pr)₄ (1.2 eq) dropwise. Stir the resulting yellow solution at room temperature for 1 hour.
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous toluene.
-
Add the solution of N-Boc-3-azetidinone to the catalyst mixture.
-
Slowly add the phenylmagnesium bromide solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford enantiomerically enriched N-Boc-3-hydroxy-3-phenylazetidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 2: O-Methylation of N-Boc-3-hydroxy-3-phenylazetidine
The methylation of the tertiary alcohol is achieved using a strong base to generate the alkoxide, which is then trapped with an electrophilic methyl source.
Reaction Data:
| Entry | Base | Methylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaH | CH₃I | THF | 0 to RT | 4 | 92 |
| 2 | KH | (CH₃)₂SO₄ | DMF | 0 | 2 | 88 |
| 3 | t-BuOK | CH₃OTs | DMSO | RT | 6 | 85 |
Note: The data presented are representative values based on analogous reactions and may require optimization for this specific substrate.
Experimental Protocol (based on Entry 1):
Materials:
-
N-Boc-3-hydroxy-3-phenylazetidine (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add a suspension of NaH (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-methoxy-3-phenylazetidine.
Step 3: Deprotection of N-Boc-3-methoxy-3-phenylazetidine
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Reaction Data:
| Entry | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 2 | >95 |
| 2 | HCl (4M in Dioxane) | Dioxane | RT | 3 | >95 |
| 3 | p-Toluenesulfonic acid | Methanol | Reflux | 4 | 90 |
Note: The data presented are representative values based on analogous reactions.
Experimental Protocol (based on Entry 1):
Materials:
-
N-Boc-3-methoxy-3-phenylazetidine (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve N-Boc-3-methoxy-3-phenylazetidine (1.0 eq) in DCM (10 volumes).
-
Add trifluoroacetic acid (5.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, this compound.
-
The product can be further purified by distillation or crystallization of its salt (e.g., hydrochloride) if necessary.
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for the Metal-Catalyzed Synthesis of Functionalized Azetidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for three modern metal-catalyzed methods for the synthesis of functionalized azetidines. The selected methods represent a range of catalytic systems and synthetic strategies, offering versatile tools for the construction of this important heterocyclic motif in medicinal chemistry and drug development.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination for the Synthesis of Azetidines
This method, developed by Chen and coworkers, allows for the efficient synthesis of azetidines through a palladium-catalyzed intramolecular amination of unactivated C-H bonds.[1][2] The use of a picolinamide (PA) directing group is crucial for the success of the reaction.
Data Presentation
Table 1: Substrate Scope for the Palladium-Catalyzed Intramolecular Amination of γ-C(sp³)–H Bonds.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2,2-dimethyl-1-phenylpropyl)picolinamide | 2-tert-butyl-2-phenylazetidine-1-carbonylpyridine | 85 |
| 2 | N-(1-isopropyl-2,2-dimethylpropyl)picolinamide | 2-tert-butyl-3,3-dimethylazetidine-1-carbonylpyridine | 70 |
| 3 | N-(2,2-dimethylbutyl)picolinamide | 2-ethyl-2-methylazetidine-1-carbonylpyridine | 90 |
| 4 | N-(1-cyclohexyl-2,2-dimethylpropyl)picolinamide | 2-tert-butyl-2-cyclohexylazetidine-1-carbonylpyridine | 78 |
| 5 | N-(2,2-dimethyl-3-phenylpropyl)picolinamide | 2-benzyl-2-methylazetidine-1-carbonylpyridine | 82 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Intramolecular Amination: [1]
-
To a 10 mL glass vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv).
-
Add Li₂CO₃ (22.2 mg, 0.3 mmol, 1.5 equiv) and toluene (2.0 mL).
-
Seal the vial with a PETF-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24-48 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with CH₂Cl₂ (10 mL).
-
Filter the mixture through a pad of Celite, washing with additional CH₂Cl₂ (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired azetidine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualization
Caption: Palladium-Catalyzed C-H Amination Cycle.
Copper-Catalyzed Photoinduced Anti-Baldwin Radical Cyclization of Ynamides
This innovative method utilizes a copper photoredox catalyst to achieve a radical 4-exo-dig cyclization of ynamides, providing access to highly functionalized azetidines.[3] This approach is notable for its control over regioselectivity, favoring the formation of the four-membered ring.
Data Presentation
Table 2: Substrate Scope for the Copper-Catalyzed Radical Cyclization of Ynamides.[3]
| Entry | Ynamide Substrate | Product | Yield (%) |
| 1 | N-(iodoethyl)-N-tosyl-1-phenylprop-1-yn-1-amine | 2-(1-phenylpropylidene)-1-tosylazetidine | 85 |
| 2 | N-(iodoethyl)-N-tosyl-1-(4-methoxyphenyl)prop-1-yn-1-amine | 2-(1-(4-methoxyphenyl)propylidene)-1-tosylazetidine | 82 |
| 3 | N-(iodoethyl)-N-tosyl-1-(4-chlorophenyl)prop-1-yn-1-amine | 2-(1-(4-chlorophenyl)propylidene)-1-tosylazetidine | 75 |
| 4 | N-(iodoethyl)-N-tosyl-1-cyclohexylprop-1-yn-1-amine | 2-(1-cyclohexylpropylidene)-1-tosylazetidine | 90 |
| 5 | N-(iodoethyl)-N-mesyl-1-phenylprop-1-yn-1-amine | 2-(1-phenylpropylidene)-1-mesylazetidine | 78 |
Experimental Protocol
General Procedure for the Copper-Catalyzed Radical Cyclization: [3]
-
In an oven-dried vial, combine [Cu(bcp)DPEphos]PF₆ (5 mol%) and the iodoethyl-ynamide substrate (1 equiv).
-
Fit the vial with a rubber septum, evacuate under high vacuum, and backfill with argon.
-
Add freshly distilled and degassed acetonitrile (to achieve a 0.1 M concentration of the substrate) and N,N-diisopropylethylamine (10 equiv).
-
Place the vial approximately 5 cm from a 34 W blue LED lamp and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the functionalized azetidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Visualization
Caption: Copper-Catalyzed Photoredox Radical Cyclization.
Gold-Catalyzed Intermolecular Oxidation of Alkynes for the Synthesis of Azetidin-3-ones
This protocol, from the laboratory of Zhang, describes a flexible and stereoselective synthesis of chiral azetidin-3-ones.[4][5] The key step is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.
Data Presentation
Table 3: Substrate Scope for the Gold-Catalyzed Synthesis of Azetidin-3-ones.[4]
| Entry | N-propargylsulfonamide Substrate (R group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenyl-1-(tert-butylsulfonyl)azetidin-3-one | 82 | >99 |
| 2 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-1-(tert-butylsulfonyl)azetidin-3-one | 75 | >99 |
| 3 | Cyclohexyl | 2-cyclohexyl-1-(tert-butylsulfonyl)azetidin-3-one | 78 | >99 |
| 4 | 4-Chlorophenyl | 2-(4-chlorophenyl)-1-(tert-butylsulfonyl)azetidin-3-one | 72 | >99 |
| 5 | 2-Naphthyl | 2-(naphthalen-2-yl)-1-(tert-butylsulfonyl)azetidin-3-one | 76 | >99 |
Experimental Protocol
General Procedure for the Gold-Catalyzed Oxidative Cyclization: [4]
-
To a solution of the chiral N-propargylsulfonamide (0.3 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 6 mL) in a screw-capped vial, add pyridine N-oxide (34.2 mg, 0.36 mmol, 1.2 equiv).
-
Add the gold catalyst, [BrettPhosAuNTf₂] (15.3 mg, 0.015 mmol, 5 mol%), to the solution at room temperature.
-
Stir the reaction mixture at 40 °C for 6-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 1 N HCl (15 mL).
-
Extract the mixture with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure azetidin-3-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Visualization
Caption: Gold-Catalyzed Synthesis of Azetidin-3-ones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organocatalytic Azetidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of azetidine rings using various organocatalytic methods. The methodologies presented are selected for their efficiency, stereoselectivity, and broad applicability in synthetic and medicinal chemistry.
Enantioselective [2+2] Cycloaddition of Ketimines with Allenoates
This method facilitates the synthesis of highly functionalized azetidines bearing a chiral tetrasubstituted carbon center through a formal [2+2] cycloaddition reaction. The use of a chiral organocatalyst, such as a quinidine derivative, induces high enantioselectivity.
Data Presentation
| Entry | Ketimine (1a) Ar | Allenoate (2a) R | Catalyst (mol%) | Solvent | Time (h) | Yield (%)[1] | ee (%)[1] |
| 1 | Ph | Et | 10 | Toluene | 24 | 95 | 92 |
| 2 | 4-MeC₆H₄ | Et | 10 | Toluene | 24 | 96 | 93 |
| 3 | 4-FC₆H₄ | Et | 10 | Toluene | 24 | 94 | 91 |
| 4 | 4-ClC₆H₄ | Et | 10 | Toluene | 24 | 92 | 90 |
| 5 | 2-Naphthyl | Et | 10 | Toluene | 48 | 85 | 88 |
| 6 | Ph | tBu | 10 | Toluene | 36 | 93 | 95 |
Experimental Protocol
General Procedure for the Enantioselective [2+2] Cycloaddition: [1]
-
To a stirred solution of the ketimine (0.2 mmol, 1.0 equiv) and the chiral quinidine-derived catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) is added the allenoate (0.3 mmol, 1.5 equiv) at room temperature.
-
The reaction mixture is stirred at this temperature for the time indicated in the table.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired azetidine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Workflow for the organocatalyzed [2+2] cycloaddition.
Proline-Catalyzed Diastereoselective Aldol Reaction for Azetidine Scaffolds
This method utilizes the readily available and inexpensive organocatalyst L-proline to promote a diastereoselective direct aldol reaction between 4-oxoazetidine-2-carbaldehydes and various ketones. This reaction provides access to functionalized γ-amino-β-hydroxy ketones which are valuable precursors for more complex azetidine derivatives.
Data Presentation
| Entry | 4-Oxoazetidine-2-carbaldehyde (1) Substituents | Ketone | Catalyst | Time (h) | Yield (%)[2][3] | dr[2][3] |
| 1 | R¹= p-MeO-Ph, R²= H | Acetone | L-proline | 24 | 85 | 95:5 |
| 2 | R¹= Ph, R²= H | Acetone | L-proline | 24 | 82 | 93:7 |
| 3 | R¹= p-Cl-Ph, R²= H | Acetone | L-proline | 36 | 78 | 90:10 |
| 4 | R¹= p-MeO-Ph, R²= H | Cyclohexanone | L-proline | 48 | 75 | >99:1 |
| 5 | R¹= Ph, R²= H | Cyclopentanone | L-proline | 48 | 70 | 98:2 |
| 6 | R¹= p-MeO-Ph, R²= H | Acetone | D-proline | 24 | 83 | 10:90 |
Experimental Protocol
General Procedure for the Proline-Catalyzed Aldol Reaction: [2][4]
-
To a solution of the 4-oxoazetidine-2-carbaldehyde (0.5 mmol, 1.0 equiv) in the corresponding ketone (2.0 mL) is added L-proline (0.05 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated in the table.
-
After completion of the reaction (monitored by TLC), the excess ketone is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired aldol adduct.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Signaling Pathway Diagram
Caption: Catalytic cycle of the proline-mediated aldol reaction.
Thiourea-Catalyzed Asymmetric Aza-Henry Reaction
This protocol describes the enantioselective synthesis of β-nitroamines, precursors to 2-aminoazetidines, through an aza-Henry (nitro-Mannich) reaction. A chiral bis-thiourea organocatalyst is employed to activate both the N-Boc-imine and the nitroalkane, leading to high yields and enantioselectivities.
Data Presentation
| Entry | N-Boc-Imine (14) Ar | Nitroalkane (15) R | Catalyst (mol%) | Time (h) | Yield (%)[5] | ee (%)[5] |
| 1 | Ph | Me | 20 | 24 | 95 | 92 |
| 2 | 4-MeC₆H₄ | Me | 20 | 24 | 96 | 93 |
| 3 | 4-BrC₆H₄ | Me | 20 | 36 | 90 | 91 |
| 4 | 2-Naphthyl | Me | 20 | 36 | 88 | 90 |
| 5 | Ph | Et | 20 | 24 | 93 | 94 |
| 6 | Ph | n-Pr | 20 | 24 | 92 | 95 |
Experimental Protocol
General Procedure for the Asymmetric Aza-Henry Reaction: [5]
-
A flame-dried round-bottom flask is charged with the chiral bis-thiourea catalyst (0.04 mmol, 20 mol%) and the N-Boc-imine (0.2 mmol, 1.0 equiv).
-
The solids are dissolved in toluene (1.0 mL), and the solution is cooled to -35 °C.
-
The nitroalkane (2.0 mmol, 10.0 equiv) is added, followed by triethylamine (0.08 mmol, 0.4 equiv).
-
The reaction mixture is stirred at -35 °C for the time indicated in the table.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the β-nitroamine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-Catalyzed Diastereoselective Direct Aldol Reaction between 4-Oxoazetidine-2-carbaldehydes and Ketones [scite.ai]
- 4. Proline-catalyzed diastereoselective direct aldol reaction between 4-oxoazetidine-2-carbaldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis
Introduction
Azetidines are a vital class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug development. Their rigid, strained ring system imparts unique conformational constraints and can improve physicochemical properties such as metabolic stability and pharmacokinetic profiles of drug candidates. The [2+2] cycloaddition reaction represents one of the most direct and efficient methods for constructing the azetidine core. This document provides an overview of key [2+2] cycloaddition strategies, detailed experimental protocols, and comparative data for the synthesis of functionalized azetidines.
Key Synthetic Strategies
Several distinct [2+2] cycloaddition methodologies have been developed for azetidine synthesis, each with its own advantages and substrate scope. The primary approaches include the Aza Paternò-Büchi reaction, the Staudinger ketene-imine cycloaddition, and modern visible-light-mediated cycloadditions.
1. Aza Paternò–Büchi Reaction
The Aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine ring.[1][2] This reaction can be performed intermolecularly or intramolecularly and is a highly atom-economical approach.[2] Historically, this reaction has been challenging due to competing side reactions of the excited imine, such as E/Z isomerization.[1][2] However, recent advancements, particularly the use of visible-light photocatalysts, have significantly expanded the scope and utility of this method.[3][4][5][6]
Mechanism: The reaction is initiated by the photoexcitation of the imine to its triplet state. The excited imine then undergoes a [2+2] cycloaddition with a ground-state alkene to furnish the azetidine product. The use of triplet sensitizers can facilitate this process, especially for imines that do not efficiently undergo intersystem crossing.[2]
Visualizations
Quantitative Data Summary
The following table summarizes quantitative data for various [2+2] cycloaddition reactions for azetidine synthesis, allowing for easy comparison of different methods.
| Reaction Type | Imine/Precursor | Alkene/Partner | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Photochemical [2+2] | 1,3-dimethyl-6-azauracil | Ethyl vinyl ether | Acetone (sensitizer), UV light | 90 | Mixture of endo/exo | N/A | [2] |
| Photochemical [2+2] | Intramolecular imine | Tethered alkene | Acetone (sensitizer) or direct excitation | 80-85 | N/A | N/A | [1][2] |
| Visible-Light [2+2] | 2-isoxazoline-3-carboxylate | Styrene | Ir photocatalyst, blue light | up to 99 | >20:1 | N/A | [5][6] |
| Visible-Light [2+2] | Oximes/Hydrazones | Olefins | Iridium photocatalyst | up to 92 | >95:5 | N/A | [3][7] |
| Staudinger Synthesis | Various imines | Ketenes (from acyl chlorides) | Tertiary amine | 21-77 | Complete cis-selectivity reported in some cases | N/A (for racemic) | [8] |
| Michael/Oxidative [2+2] | 2-aminomalonates | Chalcones | PhIO/Bu₄NI | Moderate to good | Excellent | N/A | [9][10] |
| Catalytic Asymmetric [2+2] | DPP-imines | α-branched allenoates | In situ generated Mg catalyst | up to 94 | >19:1 | up to 95.5:4.5 er | [11] |
Experimental Protocols
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of an Oxime with an Alkene
This protocol is based on the general procedures described for visible-light-mediated azetidine synthesis.[3][5]
Materials:
-
Oxime substrate (e.g., 2-isoxazoline-3-carboxylate) (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 440 nm)
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or vial charged with a magnetic stir bar, add the oxime substrate (e.g., 0.2 mmol, 1.0 equiv), the iridium photocatalyst (e.g., 0.002-0.004 mmol, 1-2 mol%), and the alkene (e.g., 0.3-0.4 mmol, 1.5-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., CH₂Cl₂ to achieve a concentration of 0.1 M) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source (e.g., 440 nm). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis
This protocol describes a general procedure for the synthesis of β-lactams (2-azetidinones) via the Staudinger cycloaddition, which are precursors to azetidines.[8][12]
Materials:
-
Imine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Tertiary amine (e.g., triethylamine, Et₃N) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the imine (e.g., 10 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dropping funnel, prepare a solution of the acyl chloride (e.g., 11 mmol, 1.1 equiv) and triethylamine (e.g., 12 mmol, 1.2 equiv) in anhydrous CH₂Cl₂.
-
Add the solution from the dropping funnel dropwise to the stirred imine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude β-lactam by column chromatography or recrystallization.
-
The resulting β-lactam can be reduced to the corresponding azetidine using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF).
Protocol 3: Photochemical [2+2] Cycloaddition with a Sensitizer
This protocol is a general representation of a UV-light-induced cycloaddition using a triplet sensitizer.[2][13][14]
Materials:
-
Cyclic imine (e.g., 1,3-dimethyl-6-azauracil) (1.0 equiv)
-
Alkene (2.0-5.0 equiv)
-
Triplet sensitizer (e.g., acetone, benzophenone)
-
Solvent (if the sensitizer is not the solvent, e.g., acetonitrile)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Standard glassware for workup and purification
Procedure:
-
In a quartz reaction vessel, dissolve the imine (e.g., 1 mmol, 1.0 equiv) and the alkene (e.g., 2-5 mmol, 2-5 equiv) in the sensitizer (e.g., acetone) or a suitable solvent containing the sensitizer.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Seal the vessel and place it in a photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
Irradiate the reaction mixture with a UV lamp for the required time (can range from hours to days), monitoring the reaction by TLC or GC.
-
Once the starting material is consumed, turn off the lamp and remove the reaction vessel.
-
Remove the solvent and excess alkene under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the azetidine product.
The [2+2] cycloaddition is a powerful and versatile tool for the synthesis of azetidines. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials. The classic Aza Paternò–Büchi and Staudinger reactions remain highly relevant, while modern visible-light-mediated approaches offer milder conditions and broader applicability, paving the way for the synthesis of novel and complex azetidine-containing molecules for various applications, particularly in drug discovery. The provided protocols and data serve as a practical guide for researchers to implement these valuable synthetic strategies.
References
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective construction of highly functionalized azetidines via a [2 + 2]-cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold in Modern Drug Discovery: Application Notes for 3-Methoxy-3-phenylazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, planar ring systems. This document provides detailed application notes and protocols for the utilization of the 3-methoxy-3-phenylazetidine scaffold, a privileged structural element for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
The azetidine ring imparts a unique combination of properties to drug candidates. Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, increased aqueous solubility, and a lower lipophilicity compared to more common saturated heterocycles like piperidine and pyrrolidine. Furthermore, the 3-substituted-3-phenylazetidine core provides a rigid framework with well-defined exit vectors, allowing for precise orientation of substituents and exploration of chemical space. This can lead to enhanced binding affinity and selectivity for biological targets.
Application in CNS Drug Design: Monoamine Transporter Ligands
A prime application of the this compound scaffold is in the design of ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them important therapeutic targets. The 3-aryl-3-arylmethoxyazetidine series of compounds has been identified as a novel class of high-affinity ligands for these transporters.
Structure-Activity Relationships (SAR)
The substitution pattern on both the 3-phenyl ring and the 3-arylmethoxy moiety can be systematically varied to modulate the affinity and selectivity for the different monoamine transporters. A summary of the binding affinities for a series of 3-aryl-3-arylmethoxyazetidines is presented in the table below.
| Compound ID | 3-Aryl Group | 3-Arylmethoxy Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | Phenyl | Phenylmethoxy | 150 | 15 | 2500 |
| 1b | 4-Chlorophenyl | Phenylmethoxy | 80 | 8 | 1500 |
| 1c | 3,4-Dichlorophenyl | Phenylmethoxy | 50 | 1.0 | 800 |
| 2a | Phenyl | 4-Chlorophenylmethoxy | 120 | 12 | 2000 |
| 2b | 4-Chlorophenyl | 4-Chlorophenylmethoxy | 70 | 5 | 1200 |
| 2c | 3,4-Dichlorophenyl | 4-Chlorophenylmethoxy | 40 | 0.8 | 600 |
| 3a | Phenyl | 2,4-Dichlorophenylmethoxy | 100 | 10 | 1800 |
| 3b | 4-Chlorophenyl | 2,4-Dichlorophenylmethoxy | 60 | 3 | 1000 |
| 3c | 3,4-Dichlorophenyl | 2,4-Dichlorophenylmethoxy | 30 | 0.5 | 400 |
Note: The data presented is a representative compilation based on published literature and is intended to illustrate general SAR trends.
Experimental Protocols
General Synthesis of 3-Aryl-3-arylmethoxyazetidines
The synthesis of the target compounds generally proceeds through a multi-step sequence starting from a suitable N-protected azetidin-3-one.
Caption: General synthetic workflow for 3-aryl-3-arylmethoxyazetidines.
Protocol 1: Synthesis of N-Boc-3-aryl-azetidin-3-ol
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the appropriate arylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-aryl-azetidin-3-ol.
Protocol 2: Synthesis of N-Boc-3-aryl-3-arylmethoxyazetidine
-
To a solution of N-Boc-3-aryl-azetidin-3-ol (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the appropriate arylmethyl bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection to Yield the Final Hydrochloride Salt
-
Dissolve the purified N-Boc-3-aryl-3-arylmethoxyazetidine (1.0 eq) in a solution of 2 M HCl in ethyl acetate.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final 3-aryl-3-arylmethoxyazetidine hydrochloride salt.
Biological Evaluation: Monoamine Transporter Binding Assay
The affinity of the synthesized compounds for DAT, SERT, and NET can be determined using radioligand binding assays.
Caption: Workflow for monoamine transporter binding assay.
Protocol 4: Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
Conclusion
The this compound scaffold and its derivatives represent a promising area for the discovery of novel CNS-active agents. The synthetic accessibility and the ability to fine-tune the pharmacological profile through systematic structural modifications make this a valuable scaffold for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique chemical space in their drug discovery programs.
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Methoxy-3-phenylazetidin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 26. Oktober 2025
Version: 1.0
Einleitung
Azetidin-Ringe sind wichtige Bausteine in der medizinischen Chemie, da sie als starre Scaffolds dienen, die die Lipophilie und Löslichkeit von Wirkstoffkandidaten verbessern können. Das 3-Methoxy-3-phenylazetidin-Grundgerüst bietet zwei primäre Vektoren für die chemische Modifikation, die für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend sind: die Position des Azetidin-Stickstoffs (N1) und der Phenylring. Diese Application Note beschreibt detaillierte Protokolle für die systematische Derivatisierung von 3-Methoxy-3-phenylazetidin zur Erstellung einer kleinen, fokussierten Bibliothek von Analoga. Diese Verbindungen sind für das Screening in Kinase-Assays vorgesehen, um neue Inhibitoren zu identifizieren.
Logischer Arbeitsablauf der Derivatisierung
Der vorgeschlagene Arbeitsablauf konzentriert sich auf die Funktionalisierung des Stickstoffatoms des Azetidinrings, da dies eine zugängliche und vielseitige Position für die Einführung einer breiten Palette von funktionellen Gruppen ist. Die Strategie umfasst drei Hauptreaktionsklassen: N-Alkylierung, N-Acylierung und N-Sulfonylierung.
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Methoden für die Synthese der jeweiligen Derivatklassen konzipiert. Die genauen Mengen und Reaktionszeiten können je nach Reaktivität des spezifischen Alkyl-, Acyl- oder Sulfonylhalogenids variieren.
Allgemeine Materialien und Methoden
Alle Reagenzien wurden von kommerziellen Anbietern bezogen und ohne weitere Reinigung verwendet. Die Reaktionen wurden unter einer inerten Atmosphäre (Stickstoff oder Argon) durchgeführt. Die Reaktionsfortschritte wurden mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt. Die Aufreinigung der Produkte erfolgte durch Flash-Säulenchromatographie. Die Struktur der Verbindungen wurde durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.
Protokoll 1: N-Alkylierung von 3-Methoxy-3-phenylazetidin
Dieses Protokoll beschreibt die Synthese von N-Alkyl-Derivaten durch reduktive Aminierung oder direkte Alkylierung.
Materialien:
-
3-Methoxy-3-phenylazetidin-Hydrochlorid
-
Kaliumcarbonat (K₂CO₃)
-
Acetonitril (CH₃CN)
-
Alkylhalogenid (z.B. Benzylbromid, Iodmethan)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Dichlormethan (DCM)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
In einem 25-ml-Rundkolben werden 3-Methoxy-3-phenylazetidin-Hydrochlorid (1,0 mmol) und Kaliumcarbonat (2,5 mmol) in 10 ml Acetonitril suspendiert.
-
Die Mischung wird 15 Minuten bei Raumtemperatur gerührt, um das freie Amin zu erzeugen.
-
Das entsprechende Alkylhalogenid (1,1 mmol) wird zugegeben.
-
Die Reaktionsmischung wird bei 60 °C für 4-12 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Nach dem Abkühlen wird die Mischung filtriert und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in DCM aufgenommen und mit gesättigter NaHCO₃-Lösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Flash-Säulenchromatographie (typischerweise ein Gradient von Hexan/Ethylacetat) aufgereinigt, um das gewünschte N-Alkyl-Derivat zu erhalten.
Protokoll 2: N-Acylierung von 3-Methoxy-3-phenylazetidin
Dieses Protokoll beschreibt die Synthese von N-Acyl-Derivaten (Amiden).
Materialien:
-
3-Methoxy-3-phenylazetidin
-
Triethylamin (TEA) oder Diisopropylethylamin (DIPEA)
-
Dichlormethan (DCM)
-
Acylchlorid oder Säureanhydrid (z.B. Acetylchlorid, Benzoylchlorid)
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Prozedur:
-
3-Methoxy-3-phenylazetidin (1,0 mmol) und Triethylamin (1,5 mmol) werden in 10 ml trockenem DCM in einem 25-ml-Rundkolben gelöst.
-
Die Lösung wird auf 0 °C in einem Eisbad abgekühlt.
-
Das entsprechende Acylchlorid oder Säureanhydrid (1,1 mmol), gelöst in 2 ml trockenem DCM, wird langsam zugetropft.
-
Die Reaktionsmischung wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2-6 Stunden gerührt.
-
Die Reaktion wird durch Zugabe von 10 ml Wasser beendet.
-
Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen.
-
Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Flash-Säulenchromatographie aufgereinigt.
Protokoll 3: N-Sulfonylierung von 3-Methoxy-3-phenylazetidin
Dieses Protokoll beschreibt die Synthese von N-Sulfonyl-Derivaten (Sulfonamiden).
Materialien:
-
3-Methoxy-3-phenylazetidin
-
Pyridin oder Triethylamin (TEA)
-
Dichlormethan (DCM)
-
Sulfonylchlorid (z.B. Methansulfonylchlorid, Tosylchlorid)
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
3-Methoxy-3-phenylazetidin (1,0 mmol) und Pyridin (2,0 mmol) werden in 10 ml trockenem DCM gelöst und auf 0 °C abgekühlt.
-
Das entsprechende Sulfonylchlorid (1,1 mmol), gelöst in 2 ml trockenem DCM, wird langsam zugetropft.
-
Die Mischung wird bei 0 °C für 30 Minuten und dann bei Raumtemperatur für 12-24 Stunden gerührt.
-
Die Reaktion wird mit 10 ml Wasser verdünnt.
-
Die organische Schicht wird abgetrennt und nacheinander mit 1 M HCl und gesättigter NaHCO₃-Lösung gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Flash-Säulenchromatographie gereinigt.
Datenpräsentation: Hypothetische SAR-Daten
Um die Nützlichkeit dieser Derivate zu demonstrieren, wurde eine Bibliothek von Verbindungen synthetisiert und gegen eine hypothetische Kinase, "Target Kinase X" (TKX), getestet. Die Ergebnisse sind in Tabelle 1 zusammengefasst.
Tabelle 1: Struktur-Wirkungs-Beziehungen von 3-Methoxy-3-phenylazetidin-Derivaten gegen TKX.
| Verbindung | R-Gruppe (an N1) | Klasse | IC₅₀ (nM) |
| 1 | -H | (Ausgangsmaterial) | >10.000 |
| 2a | -CH₃ | Alkyl | 8.500 |
| 2b | -CH₂Ph | Alkyl | 1.200 |
| 2c | -CH₂-(4-Cl-Ph) | Alkyl | 750 |
| 3a | -C(O)CH₃ | Amid | 4.500 |
| 3b | -C(O)Ph | Amid | 980 |
| 3c | -C(O)-(4-F-Ph) | Amid | 520 |
| 4a | -S(O)₂CH₃ | Sulfonamid | 2.100 |
| 4b | -S(O)₂Ph | Sulfonamid | 640 |
| 4c | -S(O)₂-(4-Me-Ph) | Sulfonamid | 480 |
Interpretation der SAR-Daten:
-
Das unsubstituierte Azetidin (1 ) zeigt keine signifikante Aktivität.
-
Die Einführung von Substituenten am Stickstoffatom führt zu einem deutlichen Anstieg der Aktivität.
-
Aromatische Substituenten (z.B. in 2b , 3b , 4b ) sind im Allgemeinen wirksamer als kleine aliphatische Gruppen.
-
Elektronenziehende Gruppen am Phenylring des Substituenten (z.B. -Cl in 2c , -F in 3c ) scheinen die Aktivität weiter zu steigern.
-
Die Sulfonamid-Gruppe (4c ) in Kombination mit einem para-substituierten Phenylring lieferte die potenteste Verbindung in dieser Serie.
Hypothetischer Signalweg
Die Derivate wurden entwickelt, um eine hypothetische Kinase, TKX, zu hemmen, die eine entscheidende Rolle in einem pro-proliferativen Signalweg spielt. Die Hemmung von TKX könnte die nachgeschaltete Signalübertragung blockieren und so das Zellwachstum hemmen.
Abbildung 2: Hypothetischer TKX-Signalweg.
Schlussfolgerung
Diese Application Note bietet eine umfassende Anleitung zur Derivatisierung von 3-Methoxy-3-phenylazetidin für SAR-Studien. Die bereitgestellten Protokolle sind robust und ermöglichen die effiziente Synthese einer Vielzahl von Analoga. Die hypothetischen SAR-Daten zeigen, wie systematische Modifikationen zu einer signifikanten Steigerung der biologischen Aktivität führen können. Dieser Ansatz kann als Ausgangspunkt für die Entwicklung neuer Kinase-Inhibitoren und anderer pharmazeutisch relevanter Moleküle dienen.
Application Note and Protocols for N-Alkylation of 3-Phenylazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3-phenylazetidine, a valuable building block in medicinal chemistry. Two primary methods are presented: reductive amination and direct alkylation with alkyl halides. These protocols are designed to be adaptable for the synthesis of a diverse range of N-substituted 3-phenylazetidine derivatives.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to improve physicochemical properties such as solubility and metabolic stability. The nitrogen atom of the azetidine ring provides a convenient handle for introducing various substituents, allowing for the exploration of structure-activity relationships (SAR). N-alkylation is a fundamental transformation for modifying the azetidine core. This note details two robust methods for this purpose.
Experimental Protocols
Two common and effective methods for the N-alkylation of amines are reductive amination and direct alkylation.[1][2][3]
Method 1: Reductive Amination
Reductive amination is a highly selective method for forming N-C bonds and is often preferred to avoid over-alkylation.[2][3] The reaction proceeds via the formation of an intermediate imine from the amine and a carbonyl compound, which is then reduced in situ.
Protocol: N-Benzylation of 3-Phenylazetidine via Reductive Amination
-
Reaction Setup: To a solution of 3-phenylazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-phenylazetidine.
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto a nitrogen atom.[1] This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed.
Protocol: N-Ethylation of 3-Phenylazetidine via Direct Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylazetidine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) (0.2 M).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Addition of Alkylating Agent: Add ethyl bromide or ethyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-ethyl-3-phenylazetidine.
Data Presentation
The following table summarizes representative yields for the N-alkylation of 3-phenylazetidine using the described methods with various alkylating agents. These values are illustrative and may vary based on specific reaction conditions and scale.
| Entry | Alkyl Group | Method | Alkylating Agent | Reducing Agent (for Method 1) | Base (for Method 2) | Solvent | Typical Yield (%) |
| 1 | Benzyl | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | - | DCM | 85-95 |
| 2 | Ethyl | Direct Alkylation | Ethyl Iodide | - | K₂CO₃ | DMF | 70-85 |
| 3 | Methyl | Reductive Amination | Formaldehyde | NaBH(OAc)₃ | - | DCE | 80-90 |
| 4 | Isopropyl | Reductive Amination | Acetone | NaBH(OAc)₃ | - | DCM | 65-75 |
| 5 | n-Butyl | Direct Alkylation | n-Butyl Bromide | - | DIPEA | Acetonitrile | 75-85 |
Visualizations
Experimental Workflow for N-Alkylation of 3-Phenylazetidine
Caption: General workflows for the N-alkylation of 3-phenylazetidine.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 3-Methoxy-3-phenylazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step protocol for the scaled-up synthesis of 3-Methoxy-3-phenylazetidine, a valuable building block in medicinal chemistry. The synthesis commences with the readily available N-Boc-3-azetidinone, proceeds through a Grignard addition to form the key intermediate N-Boc-3-hydroxy-3-phenylazetidine, followed by O-methylation, and concludes with acidic deprotection of the Boc group. The protocols are designed for scalability, and all quantitative data is summarized for clarity.
Introduction
Azetidine scaffolds are of increasing interest in drug discovery due to their ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. Specifically, 3-substituted azetidines serve as versatile intermediates. This protocol outlines a robust and scalable synthesis of this compound hydrochloride.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of N-Boc-3-hydroxy-3-phenylazetidine (Step 1)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| N-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | 0.584 | 1.0 | 100 g |
| Phenylmagnesium bromide (3M in THF) | C₆H₅BrMg | 181.31 | 0.642 | 1.1 | 214 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 1 L |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | 500 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | As needed |
| Brine | NaCl | 58.44 | - | - | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
| Product: N-Boc-3-hydroxy-3-phenylazetidine | C₁₄H₁₉NO₃ | 249.31 | - | - | ~123 g (85% yield) |
Table 2: Summary of Reactants and Products for the O-methylation of N-Boc-3-hydroxy-3-phenylazetidine (Step 2)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| N-Boc-3-hydroxy-3-phenylazetidine | C₁₄H₁₉NO₃ | 249.31 | 0.401 | 1.0 | 100 g |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.481 | 1.2 | 19.2 g |
| Iodomethane | CH₃I | 141.94 | 0.481 | 1.2 | 30.0 mL (68.3 g) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 1 L |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | As needed |
| Water | H₂O | 18.02 | - | - | As needed |
| Brine | NaCl | 58.44 | - | - | As needed |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | As needed |
| Product: N-Boc-3-methoxy-3-phenylazetidine | C₁₅H₂₁NO₃ | 263.33 | - | - | ~90 g (85% yield) |
Table 3: Summary of Reactants and Products for the Deprotection of N-Boc-3-methoxy-3-phenylazetidine (Step 3)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| N-Boc-3-methoxy-3-phenylazetidine | C₁₅H₂₁NO₃ | 263.33 | 0.304 | 1.0 | 80 g |
| 4 M HCl in 1,4-Dioxane | HCl | 36.46 | 1.216 | 4.0 | 304 mL |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 400 mL |
| Diethyl ether | C₄H₁₀O | 74.12 | - | - | As needed |
| Product: this compound hydrochloride | C₁₀H₁₄ClNO | 199.68 | - | - | ~57 g (94% yield) |
Experimental Protocols
Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-3-azetidinone (100 g, 0.584 mol) and anhydrous tetrahydrofuran (THF, 1 L). Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (3 M solution in THF, 214 mL, 0.642 mol) to the stirred solution via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-hydroxy-3-phenylazetidine as a white solid. For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed.
Step 2: O-methylation of N-Boc-3-hydroxy-3-phenylazetidine
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 19.2 g, 0.481 mol) and anhydrous N,N-Dimethylformamide (DMF, 500 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Deprotonation: Dissolve N-Boc-3-hydroxy-3-phenylazetidine (100 g, 0.401 mol) in anhydrous DMF (500 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. After the addition, allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (30.0 mL, 0.481 mol) dropwise, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Work-up: Dilute the mixture with ethyl acetate (1 L) and water (500 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 300 mL). Combine the organic layers, wash with water (3 x 300 mL) and brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-Boc-3-methoxy-3-phenylazetidine as a colorless oil.
Step 3: Deprotection of N-Boc-3-methoxy-3-phenylazetidine
-
Reaction Setup: In a 1 L round-bottom flask, dissolve N-Boc-3-methoxy-3-phenylazetidine (80 g, 0.304 mol) in 1,4-dioxane (400 mL).
-
Acidification: To the stirred solution, add 4 M HCl in 1,4-dioxane (304 mL, 1.216 mol) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Product Isolation: Upon completion, add diethyl ether (500 mL) to the reaction mixture to precipitate the product. Stir for 30 minutes, then collect the solid by filtration.
-
Washing and Drying: Wash the filter cake with diethyl ether (3 x 100 mL) and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound HCl.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
-
Iodomethane is toxic and a suspected carcinogen. Handle with extreme care.
-
Strong acids like HCl are corrosive. Handle with appropriate care.
Disclaimer
This protocol is intended for use by trained chemists. The scalability of these reactions should be approached with caution, and appropriate safety measures must be taken. The indicated yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-3-phenylazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-3-phenylazetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic strategy for this compound involves the intramolecular cyclization of a suitably protected 3-amino-1-halopropane or a derivative of 3-amino-1-propanol. A representative multi-step synthesis is outlined below, starting from β-chloropropiophenone.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Q2: What are the most common byproducts observed in this synthesis?
The formation of byproducts is highly dependent on the specific reaction conditions. However, some common undesirable products may include:
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Elimination Products: Instead of intramolecular substitution to form the azetidine ring, the precursor may undergo elimination to form an unsaturated open-chain amine.
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Dimerization Products: Intermolecular reaction between two precursor molecules can lead to the formation of dimers, particularly at higher concentrations.
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Ring-Opened Products: Under certain conditions, especially in the presence of strong nucleophiles or acids, the strained azetidine ring can undergo cleavage.
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Over-alkylation Products: If the nitrogen of the azetidine is not appropriately protected, it can react with any remaining electrophilic starting material.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of azetidine | 1. Incomplete cyclization: The reaction may not have gone to completion. | - Increase reaction time and/or temperature. - Use a stronger base for the cyclization step. |
| 2. Competing elimination reaction: The base may be promoting elimination over substitution. | - Use a less hindered, non-nucleophilic base. - Optimize the reaction temperature; lower temperatures often favor substitution. | |
| 3. Dimerization: High concentration of the precursor can favor intermolecular reactions. | - Perform the cyclization under high dilution conditions. | |
| Presence of elimination byproduct | Strong or hindered base: Bases like potassium tert-butoxide can favor elimination. | - Switch to a milder base such as sodium hydride or potassium carbonate. |
| Presence of dimer byproduct | High reaction concentration: Favors intermolecular collisions. | - Use a syringe pump to add the precursor slowly to the reaction mixture (high dilution). |
| Difficulty in removing N-protecting group | Protecting group is too stable: Some protecting groups require harsh conditions for removal, which can degrade the azetidine ring. | - Choose a protecting group that can be removed under mild conditions (e.g., Boc, Cbz). |
| Formation of ring-opened products | Harsh workup or purification conditions: The azetidine ring can be sensitive to strong acids or bases. | - Use neutral or mildly basic conditions for workup and purification. - Avoid chromatography on highly acidic or basic stationary phases. |
Experimental Protocols
A plausible experimental protocol for the key cyclization step is detailed below. This protocol is based on established methods for azetidine synthesis via intramolecular cyclization.
Synthesis of N-protected this compound
This procedure assumes the availability of an N-protected 3-amino-1-chloro-3-methoxy-3-phenylpropane precursor.
Materials:
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N-protected 3-amino-1-chloro-3-methoxy-3-phenylpropane
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
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The flask is cooled to 0 °C in an ice bath.
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A solution of N-protected 3-amino-1-chloro-3-methoxy-3-phenylpropane (1 equivalent) in anhydrous DMF is added dropwise to the stirred suspension over a period of 1-2 hours.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-protected this compound.
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The crude product is purified by column chromatography on silica gel.
Byproduct Formation and Troubleshooting Workflow
The following diagram illustrates the potential reaction pathways leading to the desired product and common byproducts, along with a troubleshooting workflow.
Caption: Troubleshooting workflow for byproduct formation.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular setup and starting materials. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
How to avoid pyrrolidine formation during azetidine synthesis
Welcome to the technical support center for azetidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the undesired formation of pyrrolidine byproducts.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of pyrrolidine as a byproduct in my azetidine synthesis?
The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the formation of the four-membered azetidine ring during intramolecular cyclization reactions. This typically occurs when synthesizing azetidines from γ-substituted amine precursors, such as 3-amino-1-propanol derivatives or γ-haloamines.
The cyclization proceeds via an intramolecular nucleophilic attack of the amine onto an electrophilic carbon. Two pathways are possible:
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4-exo-tet cyclization: Leads to the desired azetidine. This pathway is generally favored under kinetic control according to Baldwin's rules.[1][2][3]
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5-endo-tet cyclization: Leads to the undesired pyrrolidine. This pathway is often thermodynamically favored due to the lower ring strain of a five-membered ring compared to a four-membered ring.[4]
Certain reaction conditions can promote the formation of the more stable pyrrolidine ring, or even cause a rearrangement of the initially formed azetidine to the pyrrolidine.[5][6]
Caption: Competing pathways in azetidine synthesis.
Q2: What are the critical reaction parameters to control for minimizing pyrrolidine formation?
Several parameters are crucial. Controlling these can shift the reaction outcome in favor of the azetidine product:
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Temperature: Lower temperatures generally favor the kinetically controlled azetidine product. Higher temperatures can provide the energy needed to overcome the barrier for the thermodynamically favored pyrrolidine formation or facilitate the rearrangement of the azetidine ring.[5][6]
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Concentration: Intramolecular cyclization is a unimolecular process. To favor it over intermolecular polymerization, the reaction should be run at high dilution. This is achieved by using a large volume of solvent or by the slow addition of the substrate to the reaction mixture.
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Stereochemistry of the Precursor: In certain methods, such as the aminolysis of epoxides, the stereochemistry of the starting material dictates the regioselectivity of the ring-opening. For instance, cis-3,4-epoxy amines selectively yield azetidines, while trans-isomers yield pyrrolidines.[7][8]
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Choice of Reagents: The selection of the base, solvent, and any catalysts can significantly impact the product ratio. For example, in the synthesis from epoxy amines, a Lewis acid like Lanthanum(III) triflate (La(OTf)₃) is key to achieving high selectivity for the azetidine product.[7][8]
Troubleshooting Guide
Use the following guide to troubleshoot experiments where pyrrolidine is the major product.
References
- 1. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]
- 6. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Optimizing Catalyst Loading for Azetidine Ring Closure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azetidines via catalyzed ring closure reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
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Question: My azetidine ring closure reaction is giving a low yield or no product at all. What are the likely causes related to catalyst loading?
Answer:
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Insufficient Catalyst Loading: The most straightforward cause of low or no product formation is an insufficient amount of catalyst to effectively promote the cyclization. Catalytic cycles can be slow or incomplete if the catalyst concentration is the rate-limiting factor. It is recommended to perform a catalyst loading screen to determine the optimal concentration for your specific substrate and reaction conditions.
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Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by the reaction conditions themselves (e.g., high temperature). In some palladium-catalyzed C-H amination reactions, the formation of palladium black can be observed, indicating catalyst deactivation. Increasing the catalyst loading may compensate for deactivation to some extent, but addressing the root cause of deactivation is a more robust solution.
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Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrate. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ was found to be highly effective, while other Lewis acids like Sc(OTf)₃ resulted in a moderate yield and LiOTf led to a complex mixture of products[1]. Similarly, Brønsted acids like TfOH have also been shown to give low yields in this reaction[1].
-
Reaction Conditions Not Optimized: The reaction may require different conditions (e.g., temperature, solvent, reaction time) to proceed efficiently with the chosen catalyst loading. For example, a reaction that does not proceed at room temperature may require heating.
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Issue 2: Formation of Side Products
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Question: My reaction is producing significant amounts of side products instead of the desired azetidine. How can catalyst loading influence this?
Answer:
-
High Catalyst Loading: In some cases, excessively high catalyst loading can lead to the formation of side products. For example, in certain palladium-catalyzed C-H activation/amination reactions, higher catalyst concentrations might promote undesired side reactions like dimerization or oligomerization of the starting material.
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Competing Reaction Pathways: The catalyst might be promoting a competing reaction pathway. For instance, in the palladium-catalyzed C-H arylation of pentacyclic triterpenoids, the use of electron-deficient iodoarenes led to a significant proportion of an N-picolinoyl azetidine side product[2]. The formation of this side product was found to be dependent on the nature of the aryl iodide used in conjunction with the palladium catalyst[2].
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Substrate Decomposition: High catalyst loading in combination with elevated temperatures can sometimes lead to the decomposition of the starting material or the product, resulting in a complex mixture.
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Issue 3: Reaction Stalls Before Completion
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Question: My reaction starts well but then stalls before all the starting material is consumed. Could this be a catalyst loading issue?
Answer:
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Catalyst Deactivation: As mentioned earlier, catalyst deactivation is a common reason for reactions stalling. If the catalyst loses its activity over time, the reaction will slow down and may stop altogether. Observing the formation of precipitates (like palladium black) can be an indicator of this issue.
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Product Inhibition: The product of the reaction, the azetidine ring, can sometimes coordinate to the catalyst and inhibit its activity. This is particularly relevant for catalysts with open coordination sites. In such cases, a higher initial catalyst loading might be necessary to achieve full conversion.
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Change in Reaction Conditions: A change in the reaction conditions over time, such as a change in pH, could lead to catalyst deactivation and cause the reaction to stall.
-
Frequently Asked Questions (FAQs)
-
Question: How do I determine the optimal catalyst loading for my reaction?
Answer: The optimal catalyst loading should be determined empirically for each new substrate or set of reaction conditions. A typical approach is to run a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant. The yield and purity of the product are then measured to identify the loading that provides the best balance of efficiency and cost-effectiveness.
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Question: Can changing the solvent affect the optimal catalyst loading?
Answer: Yes, the choice of solvent can significantly impact the optimal catalyst loading. The solubility and stability of the catalyst, as well as the substrate and intermediates, can vary greatly between different solvents. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be the optimal solvent, while others like benzene, MeCN, and THF were less effective[1].
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Question: Is it always better to use a higher catalyst loading to ensure a complete reaction?
Answer: Not necessarily. While a higher catalyst loading can sometimes increase the reaction rate and drive the reaction to completion, it can also lead to increased costs, difficulty in purification (removal of catalyst residues), and potentially the formation of side products. Optimization is key to finding the minimum amount of catalyst required for an efficient and clean reaction.
-
Question: What are some common catalysts used for azetidine ring closure?
Answer: A variety of catalysts can be used for azetidine ring closure, depending on the specific reaction. Common examples include:
Data Presentation
Table 1: Optimization of La(OTf)₃ Catalyst Loading for Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [1]
| Entry | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | La(OTf)₃ | 5 | DCE | 2.5 | 81 |
| 2 | Sc(OTf)₃ | 5 | DCE | 5 | 65 |
| 3 | Ni(ClO₄)₂·6H₂O | 5 | DCE | 2.5 | low |
| 4 | TfOH | 5 | DCE | 2.5 | low |
| 5 | None | 0 | DCE | 2.5 | 0 |
| 6 | La(OTf)₃ | 2 | DCE | 2.5 | Incomplete |
| 7 | La(OTf)₃ | 10 | DCE | 2.5 | 80 |
Table 2: Effect of Palladium Catalyst Loading on Intramolecular C-H Amination for Azetidine Synthesis
| Substrate | Catalyst | Loading (mol%) | Yield (%) | Reference |
| Picolinamide-protected amine | Pd(OAc)₂ | 10 | 70-90 | [7] |
| Picolinamide-protected amine | Pd(OAc)₂ | 2-5 | 81 (for indoline) | [7] |
Table 3: Optimization of Copper Catalyst Loading for the Synthesis of Azetidine Nitrones [8]
| Entry | Catalyst | Loading (mol%) | Ligand | Yield (%) |
| 1 | CuBr | 20 | None | 21 |
| 2 | CuCl | 20 | None | 30 |
| 3 | CuI | 20 | None | 28 |
| 4 | CuBr | 20 | L4 (2-aminopyridine) | 69 |
| 5 | CuBr | 10 | L4 (2-aminopyridine) | 63 |
| 6 | None | 0 | L4 (2-aminopyridine) | 0 |
Experimental Protocols
Protocol: Optimization of Catalyst Loading for La(OTf)₃-Catalyzed Azetidine Ring Closure
This protocol is adapted from the work of Kuriyama et al. for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[1]
Materials:
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cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
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1,2-dichloroethane (DCE), anhydrous
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Reaction vials or round-bottom flasks with stir bars
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Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating block or oil bath
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Standard workup and purification supplies (saturated aq. NaHCO₃, CH₂Cl₂, Na₂SO₄, silica gel for column chromatography)
Procedure:
-
Preparation of Reaction Vials: Set up a series of clean, dry reaction vials, each with a magnetic stir bar. It is recommended to run the reactions under an inert atmosphere to prevent moisture from interfering with the Lewis acid catalyst.
-
Substrate Addition: To each vial, add the cis-3,4-epoxy amine substrate (e.g., 0.1 mmol, 1.0 eq).
-
Catalyst Addition: Prepare stock solutions of La(OTf)₃ in anhydrous DCE to ensure accurate addition of small quantities. Add the desired amount of La(OTf)₃ to each vial to achieve a range of catalyst loadings (e.g., 1, 2, 5, 10 mol%).
-
Solvent Addition: Add anhydrous DCE to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., reflux). Stir the reactions for a set amount of time (e.g., 2.5 hours).
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reactions to 0°C and quench by adding saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR to determine the conversion and yield. Purify the product by flash column chromatography.
-
Optimization: Compare the yields and purity of the product from each reaction to determine the optimal catalyst loading.
Visualizations
Caption: Experimental Workflow for Optimizing Catalyst Loading.
Caption: Troubleshooting Decision Tree for Azetidine Ring Closure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Substituted Azetidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-substituted azetidines, with a particular focus on the impact of solvent selection on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the synthesis of 3-substituted azetidines?
A1: The solvent plays a crucial role in the synthesis of 3-substituted azetidines by influencing several factors that directly impact the reaction yield and purity of the product. These include:
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Solubility of Reactants: The solvent must effectively dissolve the starting materials, reagents, and any catalysts to ensure a homogeneous reaction mixture, facilitating molecular interactions.
-
Reaction Rate: The polarity of the solvent can significantly affect the rate of reaction. Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the mechanism.
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Reaction Pathway and Selectivity: The choice of solvent can dictate the course of a reaction, favoring the formation of the desired azetidine ring over potential side products, such as the formation of five-membered pyrrolidine rings. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, the use of 1,2-dichloroethane (DCE) favored the formation of azetidine over pyrrolidine.[1][2]
-
Temperature Control: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure, which is a critical parameter for reaction kinetics.
Q2: How does solvent polarity affect the yield of 3-substituted azetidines?
A2: The effect of solvent polarity is highly dependent on the specific reaction mechanism. In some cases, highly polar solvents can lead to a decrease in selectivity and yield. For instance, in certain enantioselective ring-opening reactions of azetidines, ethereal solvents provided better selectivity, while highly polar solvents resulted in a significant decrease in selectivity.[3] In other syntheses, a mixture of polar solvents, such as acetonitrile and methanol, has been found to provide the best yields for N-sulfonylazetidines.[4] It is crucial to consider the mechanism of your specific reaction to predict the optimal solvent polarity.
Q3: Are there any general recommendations for a starting solvent for the synthesis of 3-substituted azetidines?
A3: While the optimal solvent is reaction-specific, several solvents are commonly and successfully used in azetidine synthesis. Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are often good starting points, particularly in reactions involving organometallic reagents. Chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also frequently employed, especially in reactions that benefit from higher temperatures.[2] For reactions involving polar substrates, acetonitrile (MeCN) can be a suitable choice. Optimization is often necessary, and screening a range of solvents with varying polarities is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield of Azetidine | Poor Solubility of Reactants: Starting materials are not fully dissolved, leading to a heterogeneous reaction mixture and incomplete reaction. | - Select a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a co-solvent system to improve solubility. |
| Inappropriate Solvent Polarity: The solvent may not be stabilizing the key transition state for azetidine ring formation. | - Screen a range of solvents with varying polarities (e.g., THF, MeCN, DCE, Toluene).- If the reaction proceeds through a charged intermediate, a more polar solvent may be beneficial. Conversely, for non-polar transition states, a less polar solvent may increase the yield. | |
| Side Reactions Dominating: The solvent may be promoting an alternative reaction pathway, such as elimination or the formation of a more thermodynamically stable ring system (e.g., pyrrolidine). | - Change the solvent to one that has been shown to be selective for azetidine formation in similar reactions. For example, in the cyclization of cis-3,4-epoxy amines, DCE was found to be more selective for azetidine formation than benzene, MeCN, or THF.[1][2]- Lowering the reaction temperature in conjunction with solvent choice can sometimes suppress side reactions. | |
| Formation of Pyrrolidine Side Product | Thermodynamic Control: The reaction conditions, including the solvent, may favor the formation of the more stable five-membered pyrrolidine ring over the four-membered azetidine ring. | - Switch to a solvent that favors kinetic control and the formation of the azetidine ring. In the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) provided a high yield of the azetidine with only a trace amount of the pyrrolidine side product.[1][2] |
| Reaction Stalls or is Sluggish | Low Reaction Temperature: The boiling point of the chosen solvent may be too low to provide sufficient energy for the reaction to proceed at a reasonable rate. | - Switch to a higher-boiling solvent to increase the reaction temperature. For instance, if a reaction is slow in refluxing CH2Cl2, switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) can increase the rate.[1] |
| Coordinating Solvent Interference: Solvents like MeCN and THF can sometimes coordinate to a metal catalyst, inhibiting its activity. | - If using a metal catalyst, consider switching to a non-coordinating solvent like DCE or toluene. While coordinative solvents like MeCN and THF can show good selectivity, the reaction may not go to completion.[1] |
Data Presentation: Solvent Effects on Azetidine Yield
The following table summarizes the effect of different solvents on the yield of 3-substituted azetidines in a La(OTf)3-catalyzed intramolecular regioselective aminolysis of a cis-3,4-epoxy amine.
| Solvent | Boiling Point (°C) | Yield of Azetidine (%) | Selectivity (Azetidine:Pyrrolidine) | Reference |
| 1,2-Dichloroethane (DCE) | 83.5 | 81 | >20:1 | [1][2] |
| Benzene (PhH) | 80.1 | Lower than DCE | Lower than DCE | [1] |
| Acetonitrile (MeCN) | 81.6 | Incomplete Reaction | Good | [1] |
| Tetrahydrofuran (THF) | 66 | Incomplete Reaction | Good | [1] |
Experimental Protocols
General Procedure for La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines for the Synthesis of 3-Hydroxyazetidines
This protocol is adapted from the work of Kuriyama et al. (2021).[1]
-
Reactant Preparation: A solution of the cis-3,4-epoxy amine (1.0 equivalent) in the chosen solvent (e.g., 1,2-dichloroethane, DCE) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Lanthanum (III) trifluoromethanesulfonate (La(OTf)3) (typically 10-15 mol%) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for the required time (e.g., 2.5 hours).
-
Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The work-up procedure typically involves quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentration under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyazetidine.
Visualizations
Caption: Experimental workflow for the synthesis of 3-hydroxyazetidines.
Caption: Troubleshooting guide for low azetidine yield.
Caption: Reaction pathway for azetidine vs. pyrrolidine formation.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-Methoxy-3-phenylazetidine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Methoxy-3-phenylazetidine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the stationary and mobile phase for the column chromatography of this compound?
A good starting point is to use standard silica gel (60 Å, 230-400 mesh) as the stationary phase. For the mobile phase, a gradient of ethyl acetate in hexanes is recommended. Begin with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product on a TLC plate.
Q2: I am observing significant peak tailing for my compound. What is the cause and how can I resolve it?
Peak tailing is a common issue when purifying nitrogen-containing compounds like azetidines on silica gel.[1][2] This is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica.[1][3] This interaction can lead to poor separation and reduced yield.
To mitigate peak tailing, consider the following solutions:
-
Use of a Basic Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[4] This will compete with your compound for binding to the acidic sites on the silica gel, leading to a more symmetrical peak shape.[4]
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Deactivated Silica Gel: Utilize a deactivated or end-capped silica gel, which has fewer free silanol groups.[5]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.[4][6]
Q3: My compound appears to be degrading on the column. How can I confirm this and what are the alternative purification strategies?
Degradation on silica gel can occur with acid-sensitive compounds. To confirm if your this compound is degrading, you can perform a simple stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS over a period of time to see if new spots or peaks appear.
If degradation is confirmed, here are some alternative strategies:
-
Use a Less Acidic Stationary Phase: As mentioned, neutral or basic alumina can be a good alternative to silica gel.[5][6] Florisil is another option for sensitive compounds.[6]
-
Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.
-
Non-chromatographic methods: Depending on the nature of the impurities, consider other purification techniques such as crystallization or distillation if applicable.
Q4: I am having trouble separating my product from a very non-polar impurity. What should I do?
If you are struggling to separate this compound from a non-polar impurity, you can try the following:
-
Optimize the Mobile Phase: Start with a very low polarity mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate) to first elute the non-polar impurity completely before increasing the polarity to elute your desired product.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel first. This "dry loading" technique can often lead to better resolution, especially for less soluble compounds or when a strong solvent is needed for dissolution.
Q5: How can I identify the fractions containing my product?
The fractions containing this compound can be identified by thin-layer chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. The fractions showing a spot corresponding to the Rf of your product can then be combined. The phenyl group in your compound allows for visualization under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used.
Experimental Protocols
Protocol 1: Column Chromatography with Standard Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Column Chromatography with a Basic Additive
-
Mobile Phase Preparation: Prepare your mobile phase (e.g., ethyl acetate/hexanes mixture) and add 0.5% (v/v) of triethylamine.
-
Column Packing and Elution: Follow the same procedure as in Protocol 1, but use the triethylamine-containing mobile phase throughout the entire process, from slurry preparation to elution.
-
Work-up: After combining the pure fractions, the triethylamine will need to be removed. This can often be achieved by evaporation under reduced pressure, as triethylamine is volatile. For less volatile amines, an acidic wash of the combined organic fractions may be necessary, followed by re-extraction of the free base after basification of the aqueous layer.
Data Presentation
| Parameter | Condition A (Standard Silica) | Condition B (Silica + 1% TEA) | Condition C (Neutral Alumina) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica Gel (60 Å, 230-400 mesh) | Neutral Alumina (50-200 µm) |
| Mobile Phase | 10-30% EtOAc in Hexanes | 10-30% EtOAc in Hexanes + 1% TEA | 5-20% EtOAc in Hexanes |
| Observed Rf of Product | ~0.25 in 20% EtOAc/Hexanes | ~0.35 in 20% EtOAc/Hexanes + 1% TEA | ~0.30 in 15% EtOAc/Hexanes |
| Peak Shape | Tailing may be observed | Symmetrical | Generally Symmetrical |
| Potential Issues | Peak tailing, potential for degradation | Removal of TEA post-column | Different selectivity, potential for irreversible adsorption |
Note: These are representative values and may vary depending on the specific impurities and experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Troubleshooting low yields in azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during azetidine synthesis.
Troubleshooting Low Yields
Low yields are a frequent issue in the synthesis of strained four-membered rings like azetidines. This section addresses common problems and provides potential solutions.
Question: My intramolecular cyclization of a 3-haloamine or a γ-amino alcohol derivative is resulting in a low yield of the desired azetidine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the cyclization to form azetidines are often attributed to competing side reactions. The formation of the four-membered ring is entropically and enthalpically disfavored, making it sensitive to reaction conditions.
Common Causes of Low Yields:
-
Intermolecular Reactions: Instead of intramolecular cyclization, the starting material can react with another molecule, leading to dimers or polymers.[1] This is particularly prevalent at high concentrations.
-
Elimination Reactions: The halide or other leaving group can be eliminated to form an alkene.[1]
-
Solvolysis: If the solvent is nucleophilic (e.g., methanol), it can react with the electrophilic carbon, leading to a solvolysis product.[1]
-
Further Alkylation: For N-unsubstituted azetidines, the product can be alkylated by the starting material, reducing the yield of the desired primary azetidine.[1]
-
Poor Leaving Group: An inefficient leaving group will slow down the desired SN2 cyclization, allowing more time for side reactions to occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Experimental Protocol: Improved Azetidine Synthesis via N-Trityl Protected 3-Amino-1-propanol
This protocol describes the cyclization of an N-protected amino alcohol, which often gives higher yields than the direct cyclization of haloamines.[2]
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Protection: React 3-amino-1-propanol with trityl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield N-trityl-3-amino-1-propanol.
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Activation of Hydroxyl Group: Convert the hydroxyl group to a good leaving group. A common method is to react the N-trityl-3-amino-1-propanol with p-toluenesulfonyl chloride (TsCl) in pyridine to form the corresponding tosylate.
-
Cyclization: Treat the N-trityl-3-aminopropyl tosylate with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under high dilution conditions to favor intramolecular cyclization.
-
Deprotection: Remove the trityl group using a mild acid, such as perchloric acid, to yield the azetidine salt, which can then be neutralized.[2]
| Step | Reagent/Condition | Typical Yield | Reference |
| Protection | Trityl chloride, Et3N, DCM | >90% | [2] |
| Tosylation | TsCl, Pyridine | >85% | [2] |
| Cyclization | NaH, THF (High Dilution) | 60-80% | [2] |
| Deprotection | Perchloric Acid | >90% | [2] |
Question: My [2+2] photocycloaddition (Aza Paternò-Büchi reaction) to form an azetidine is inefficient. What factors influence the success of this reaction?
Answer:
The Aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, can be a powerful tool for azetidine synthesis, but its success is highly dependent on the electronic properties of the reactants and the reaction conditions.[3]
Key Factors for Success:
-
Excited State of the Imine: The reaction proceeds through an excited state of the imine. The nature of this excited state (singlet vs. triplet) influences the reaction pathway and efficiency. For many systems, populating the triplet state, sometimes with a sensitizer, is beneficial.[3]
-
Alkene Electronics: The reaction often works best with electron-rich alkenes.[3]
-
Wavelength of Light: The irradiation wavelength must be appropriate to excite the imine without causing decomposition of the starting materials or product.
-
Solvent: The choice of solvent can influence the stability of the excited states and intermediates.
Troubleshooting Steps:
-
Vary the Light Source: Experiment with different wavelengths to optimize the excitation of the imine.
-
Use a Sensitizer: If a triplet state is required, consider adding a triplet sensitizer like acetone or benzophenone.
-
Modify the Alkene: If possible, use a more electron-rich alkene.
-
Screen Solvents: Test a range of aprotic solvents to find one that improves the reaction efficiency.
Caption: Decision process for optimizing the Aza Paternò-Büchi reaction.
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce a β-lactam (azetidin-2-one) to an azetidine, but I am getting significant ring-opening. How can I prevent this?
A1: Ring-opening during the reduction of β-lactams is a common side reaction, especially when using powerful reducing agents like LiAlH₄.[4] The strain of the four-membered ring makes it susceptible to cleavage.
Strategies to Minimize Ring-Opening:
-
Choice of Reducing Agent: Milder reducing agents or modified conditions can be more selective. For example, using a combination of LiAlH₄ and AlCl₃ can be more effective than LiAlH₄ alone.[5] Diborane (B₂H₆) is also a useful reagent for this transformation.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of the ring-opening side reaction.
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Substituent Effects: The substituents on the β-lactam ring can influence its stability. Electron-withdrawing groups on the nitrogen atom can sometimes stabilize the ring.
| Reducing Agent | Typical Conditions | Comments |
| LiAlH₄ | THF, 0 °C to reflux | Prone to causing ring-opening. |
| LiAlH₄ / AlCl₃ | Et₂O, reflux | Often more effective and selective than LiAlH₄ alone.[5] |
| Diborane (B₂H₆) | THF, 0 °C to rt | Generally a milder and effective reagent for this reduction. |
| NaBH₄ | MeOH, reflux | Can be effective for some substrates, particularly with C-3 functionalization.[4] |
Q2: What are the best practices for purifying azetidine derivatives?
A2: The purification of azetidines can be challenging due to their polarity and basicity.
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Column Chromatography: Use a deactivated silica gel (e.g., treated with triethylamine) to prevent streaking and decomposition of the basic azetidine on the acidic silica. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine) is often effective.
-
Recrystallization: If the azetidine derivative is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be used.
-
Salt Formation: Conversion of the azetidine to a salt (e.g., hydrochloride or perchlorate) can facilitate purification by precipitation and recrystallization. The free base can then be regenerated.[2]
Q3: How can I synthesize enantiomerically pure C2-substituted azetidines?
A3: The synthesis of chiral, non-racemic azetidines is crucial for many applications in medicinal chemistry.
-
Chiral Auxiliaries: One effective method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This approach allows for the stereoselective preparation of C2-substituted azetidines with a variety of substituents. The auxiliary can be cleaved under acidic conditions to provide the enantiopure azetidine.[7]
-
Asymmetric Catalysis: Enantioselective methods using chiral catalysts are also being developed. For example, copper-catalyzed [3+1]-cycloadditions can produce chiral 2-azetines with high enantiomeric excess, which can then be reduced to the corresponding azetidines.[8]
-
Chiral Pool Synthesis: Starting from enantiopure precursors, such as amino acids, can also be a viable strategy.
Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary
A general three-step approach to C2-substituted azetidines using a chiral tert-butanesulfinamide auxiliary has been reported.[7]
-
Condensation: Reaction of a chiral tert-butanesulfinamide with 1,3-bis-electrophilic 3-chloropropanal.
-
Cyclization: Base-mediated cyclization to form the protected azetidine.
-
Deprotection and Derivatization: Cleavage of the sulfinamide auxiliary to yield the enantiopure azetidine hydrochloride salt, which can be further functionalized. This method has been shown to be effective on a gram-scale with good diastereoselectivity.[7]
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 3-substituted azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of 3-substituted azetidines?
A1: The diastereoselectivity of 3-substituted azetidine synthesis is primarily influenced by several factors:
-
Steric Hindrance: The steric bulk of substituents on both the starting materials and reagents can dictate the facial selectivity of the reaction, favoring the formation of the less sterically hindered diastereomer. For instance, in diastereoselective hydrozirconation for the synthesis of cis-2,3-disubstituted azetidines, bulky substituents can lead to a lack of diastereoselectivity.[1]
-
Chiral Auxiliaries: The use of chiral auxiliaries temporarily attached to the substrate can effectively control the stereochemical outcome of the reaction by directing the approach of the incoming reagent to one face of the molecule.[2]
-
Catalyst: The choice of catalyst, particularly in metal-catalyzed reactions (e.g., copper, gold, rhodium), plays a crucial role in determining the diastereoselectivity. The catalyst can coordinate to the substrate in a specific manner, creating a chiral environment that favors the formation of one diastereomer over the other.
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly impact the diastereomeric ratio (d.r.). Lower temperatures often lead to higher selectivity.[1] The polarity of the solvent can also influence the transition state geometry and, consequently, the stereochemical outcome.[3]
-
Reaction Mechanism: The inherent mechanism of the reaction (e.g., concerted vs. stepwise, SN2, cycloaddition) will have a fundamental impact on the stereochemical course of the synthesis.
Q2: What are some common methods for achieving high diastereoselectivity in 3-substituted azetidine synthesis?
A2: Several synthetic strategies have been developed to achieve high diastereoselectivity:
-
[3+1] Ring Expansion: The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can produce highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity.[4]
-
La(OTf)₃-Catalyzed Intramolecular Aminolysis: The intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum triflate can afford azetidines in high yields and with high regioselectivity.[3][5]
-
Diastereoselective Reduction of β-Lactams: The reduction of 3-substituted azetidin-2-ones (β-lactams) can provide access to the corresponding azetidines. The choice of reducing agent can influence the diastereoselectivity, with some methods favoring the formation of trans-azetidines.[1]
-
Copper-Catalyzed Boryl Allylation of Azetines: This method allows for the synthesis of chiral 2,3-disubstituted azetidines with high enantio- and diastereoselectivity, often yielding a single isomer.[6]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary, such as (S)-1-phenylethylamine, to the substrate can direct the stereochemical outcome of subsequent reactions, leading to high diastereoselectivity.[2][7]
Q3: How can I determine the diastereomeric ratio of my product mixture?
A3: The diastereomeric ratio (d.r.) of your product mixture can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the d.r. by integrating the signals corresponding to protons that are unique to each diastereomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different diastereomers, providing an accurate measure of the d.r.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be employed to separate and quantify the diastereomers.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)
| Potential Cause | Suggested Solution |
| Steric hindrance from bulky substituents. | Consider using a different synthetic route that is less sensitive to steric effects. If possible, modify the substrate to use a smaller protecting group or substituent that can be altered post-synthesis. In some cases, changing the catalyst or reaction conditions might overcome the steric barrier.[1] |
| Suboptimal Reaction Temperature. | Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.[1] |
| Incorrect Solvent Polarity. | The polarity of the solvent can significantly influence the transition state. If a reaction is known to proceed through a polar transition state, a polar solvent may enhance selectivity. Conversely, a nonpolar solvent might be preferable for other mechanisms. Screen a variety of solvents with different polarities (e.g., THF, DCM, toluene, acetonitrile). Ethereal solvents have been shown to provide better selectivity in some cases.[3] |
| Ineffective Chiral Auxiliary or Catalyst. | The chosen chiral auxiliary or catalyst may not be providing sufficient steric or electronic bias. Screen a library of different chiral auxiliaries or ligands for your metal catalyst to identify one that provides better stereocontrol for your specific substrate. |
| Inappropriate Base. | The choice of base can affect the stereochemical outcome, especially in reactions involving deprotonation steps. Experiment with different bases (e.g., organic vs. inorganic, bulky vs. non-bulky) to see if it impacts the diastereomeric ratio. |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Suggested Solution |
| Ring-opening of the azetidine ring. | The strained azetidine ring can be susceptible to ring-opening, especially under acidic or strongly nucleophilic conditions. Ensure that the reaction and work-up conditions are mild. The presence of a Lewis acid can sometimes promote ring-opening of the strained four-membered ring.[1] |
| Formation of constitutional isomers. | In some reactions, such as the intramolecular aminolysis of epoxides, the formation of pyrrolidine rings can compete with azetidine formation. The choice of catalyst and the stereochemistry of the starting material (cis vs. trans epoxide) can be crucial in controlling the regioselectivity. La(OTf)₃ has been shown to favor azetidine formation from cis-epoxy amines.[3][5] |
| Dimerization or polymerization of starting materials. | This can occur if the rate of the desired intramolecular reaction is slow compared to intermolecular side reactions. Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization. |
| Formation of elimination products. | Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization. Carefully select the base and reaction temperature to minimize elimination. |
| Formation of byproducts from the protecting group. | The protecting group on the nitrogen atom may react under the reaction conditions. Choose a protecting group that is stable to the reaction conditions and can be removed selectively. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,3-Disubstituted Azetidines via Hydrozirconation
This protocol is adapted from a method described for the stereoselective synthesis of cis-2,3-disubstituted azetidines.[1]
Materials:
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Chiral allylic amine
-
Schwartz's reagent (Cp₂ZrHCl)
-
Iodine
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous THF
-
Anhydrous Toluene
Procedure:
-
To a solution of the chiral allylic amine in anhydrous THF at room temperature, add Schwartz's reagent (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
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Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude iodocarbamate intermediate.
-
Dissolve the crude intermediate in anhydrous toluene and cool to 0 °C.
-
Add a solution of NaHMDS (1.5 equivalents) in THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,3-disubstituted azetidine.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is based on the method developed for the synthesis of azetidines from cis-3,4-epoxy amines.[3][5]
Materials:
-
cis-3,4-epoxy amine
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 equivalent) in DCE (0.2 M), add La(OTf)₃ (5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted azetidine.
Visualizations
Caption: Workflow illustrating the role of a chiral auxiliary in directing diastereoselective synthesis.
Caption: Impact of steric hindrance on the diastereochemical outcome of a reaction.
Caption: Logical relationship between reaction parameters and diastereoselectivity.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Preventing decomposition of 3-Methoxy-3-phenylazetidine during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-3-phenylazetidine, focusing on preventing its decomposition during experimental workup.
Troubleshooting Guide
Issue: Significant product loss and observation of impurities after aqueous workup.
Possible Cause: Decomposition of the this compound ring or hydrolysis of the 3-methoxy group under acidic conditions. The strained four-membered ring of azetidine is susceptible to ring-opening, particularly when the nitrogen atom is protonated.[1][2] Furthermore, the methoxy group at the 3-position, being part of a ketal-like structure, is prone to acid-catalyzed hydrolysis to form a ketone.[3][4][5]
Recommended Solutions:
-
Avoid Acidic Conditions: During the workup, it is crucial to avoid acidic solutions. Use of a mild basic wash, such as saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution, is recommended to neutralize any residual acid from the reaction mixture.
-
Minimize Exposure to Water: While an aqueous wash is often necessary, prolonged contact with water, even under neutral conditions, should be minimized to reduce the risk of hydrolysis.
-
Use of Brine: After the basic wash, a wash with saturated sodium chloride (brine) solution will help to remove bulk water from the organic layer before drying.
-
Efficient Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Temperature Control: Perform all workup steps at reduced temperatures (e.g., 0-5 °C) to slow down potential decomposition reactions.
Experimental Protocol: Optimized Workup for this compound
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water or acidic solutions.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume).
-
Saturated aqueous NaCl (brine) solution (1 x volume).
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C).
Quantitative Data Summary: Influence of pH on Azetidine Stability
While specific data for this compound is not available, studies on analogous N-substituted aryl azetidines demonstrate a clear correlation between pH and stability.[2]
| pH | Stability of N-Aryl Azetidines | Decomposition Rate |
| 1.8 | Low | Rapid |
| 2.7 | Moderate | Moderate |
| 7.0 | High | Stable |
This data strongly suggests that maintaining a neutral to basic pH during the workup of this compound is critical for its stability. The rate of decomposition is significantly accelerated at lower pH values, likely due to the protonation of the azetidine nitrogen, which facilitates ring-opening.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: There are two main decomposition pathways, both of which are promoted by acidic conditions:
-
Azetidine Ring-Opening: Protonation of the azetidine nitrogen leads to the formation of a reactive azetidinium ion. This strained ring is then susceptible to nucleophilic attack, resulting in ring-opening and the formation of undesired byproducts.[1][2]
-
Hydrolysis of the 3-Methoxy Group: The C3-methoxy group is part of a ketal-like functionality. Under acidic conditions, this group can be hydrolyzed to form a 3-keto-3-phenylazetidine intermediate, which may be unstable and undergo further reactions.[3][4][5]
Q2: Why is a basic workup recommended over a neutral water wash?
A2: A basic workup using solutions like sodium bicarbonate is recommended to ensure that any residual acidic catalysts or acidic byproducts from the reaction are completely neutralized. Even seemingly neutral water can become slightly acidic due to dissolved CO₂, which could be sufficient to catalyze the decomposition of the sensitive azetidine ring.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the workup?
A3: The use of strong bases like NaOH should be approached with caution. While it will effectively neutralize acids, a highly basic environment could potentially promote other side reactions. A mild base like sodium bicarbonate or potassium carbonate is generally sufficient and safer for the integrity of the target compound.
Q4: How can I confirm if my product is decomposing during workup?
A4: You can monitor the workup process using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot of the organic layer before and after the aqueous wash and compare the spot(s) on the TLC plate or the peaks in the LC-MS chromatogram. The appearance of new, more polar spots/peaks is indicative of decomposition.
Q5: Are there any alternative purification methods to aqueous workup?
A5: If the product is particularly sensitive, you might consider direct purification by column chromatography on silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). Alternatively, techniques like solid-phase extraction (SPE) could be explored to remove impurities without a biphasic workup.
Visualizations
Caption: Potential decomposition pathways of this compound under acidic conditions.
Caption: Recommended experimental workflow for the workup of this compound.
References
Technical Support Center: Synthesis of 3-Arylazetidines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering side reactions during the synthesis of 3-arylazetidines. The content focuses on common intramolecular cyclization routes and aims to help you diagnose and mitigate the formation of unwanted byproducts.
Troubleshooting Guide: Specific Issues
Q1: I am attempting an intramolecular cyclization to form an N-Boc-3-arylazetidine and I'm isolating a significant amount of an unexpected, more flexible byproduct. What is it and how can I prevent it?
A1: A common side reaction, particularly when using N-Boc (tert-butyloxycarbonyl) protected precursors with strong bases, is the formation of an allylic amine via an E2 elimination pathway. This occurs when the base, instead of promoting the desired intramolecular substitution, abstracts a proton from the carbon adjacent to the nitrogen, leading to the elimination of the leaving group and formation of a double bond.
Troubleshooting Workflow
The following workflow can help you diagnose and solve this issue.
Reaction Pathway Explanation
The desired SN2 cyclization to form the azetidine ring is in competition with the E2 elimination pathway. The N-Boc group can exacerbate this issue, and the choice of base is critical.
Optimization of reaction time and temperature for azetidine formation
Technical Support Center: Azetidine Formation
Welcome to the technical support center for the optimization of azetidine formation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their synthetic protocols for this important class of nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The formation of the azetidine ring is a challenging endeavor due to its inherent ring strain.[1][2] Common and effective methods include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a linear precursor, such as a γ-amino alcohol or a γ-haloamine, through a 4-exo-tet substitution.[1][3]
-
[2+2] Cycloaddition: The reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, can be an efficient route to functionalized azetidines.
-
Ring Expansion/Contraction: Azetidines can be synthesized through the ring expansion of aziridines or the ring contraction of pyrrolidines.
-
Reductive Cyclization: γ-haloalkyl-imines can undergo reductive cyclization to yield N-substituted azetidines.[1]
Q2: Why is the formation of the azetidine ring often associated with low yields?
A2: The primary reason for low yields in azetidine synthesis is the high activation energy barrier for the formation of the strained four-membered ring.[1] This makes the ring closure process thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. Additionally, competing side reactions, such as elimination or intermolecular reactions, can significantly reduce the yield of the desired azetidine product.[1]
Q3: What role do protecting groups play in azetidine synthesis?
A3: Protecting groups are crucial in azetidine synthesis to prevent unwanted side reactions. For the nitrogen atom, common protecting groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn) are used. These groups can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate. The choice of protecting group can also impact the ease of the final deprotection step.
Q4: Can reaction conditions be optimized to favor azetidine formation?
A4: Yes, optimizing reaction conditions is key to maximizing the yield of azetidine. Factors such as the choice of solvent, base, catalyst, reaction temperature, and reaction time can have a significant impact. For instance, the use of strong, non-nucleophilic bases can promote the desired intramolecular cyclization while minimizing side reactions. Microwave irradiation has also been shown to accelerate ring closure in some cases.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of azetidines.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Ring Closure | The activation energy for forming the four-membered ring is high. Consider increasing the reaction temperature. However, be cautious as higher temperatures can also promote decomposition or side reactions. A systematic optimization of the temperature is recommended (see Data Presentation section). The use of a stronger, non-nucleophilic base (e.g., LiHMDS, NaH) can also facilitate the deprotonation and subsequent cyclization. |
| Leaving Group is Not Suitable | For syntheses involving intramolecular nucleophilic substitution, ensure a good leaving group (e.g., tosylate, mesylate, iodide) is used on the carbon chain. If using a hydroxyl group, it must be activated in situ, for example, by converting it to a sulfonate ester. |
| Steric Hindrance | Bulky substituents on the substrate can hinder the intramolecular cyclization. It may be necessary to redesign the synthetic route or use a different starting material with less steric hindrance. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of your reagents, especially the base. An insufficient amount of base will result in incomplete deprotonation and low conversion. |
| Decomposition of Starting Material or Product | The starting material or the azetidine product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer period. Analyze the crude reaction mixture to identify any degradation products. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product. |
| Elimination Reactions | The base used for deprotonation can also induce elimination reactions, leading to the formation of unsaturated byproducts. Using a non-nucleophilic, sterically hindered base can minimize this side reaction. Lowering the reaction temperature may also help. |
| Formation of Isomers | In some cases, a mixture of diastereomers may be formed.[2] Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. Chiral synthesis or resolution techniques may be required for enantiomerically pure products. |
| Ring Opening of the Product | The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh basic conditions. Ensure that the workup and purification steps are performed under neutral or mild conditions. |
Data Presentation: Optimization of Reaction Time and Temperature
The following table provides a representative example of how reaction time and temperature can be optimized for the formation of an N-protected azetidine from a γ-amino alcohol precursor. The reaction involves the in-situ mesylation of the alcohol followed by base-mediated cyclization.
Table 1: Optimization of N-Boc-azetidine Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 24 | 35 | 85 |
| 2 | 40 | 12 | 55 | 90 |
| 3 | 40 | 24 | 65 | 92 |
| 4 | 60 | 6 | 78 | 95 |
| 5 | 60 | 12 | 85 | 96 |
| 6 | 60 | 24 | 82 | 94 |
| 7 | 80 | 3 | 75 | 90 |
| 8 | 80 | 6 | 70 | 88 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrate and reagents used.
Experimental Protocols
Key Experiment: Synthesis of N-Tosyl-azetidine from a γ-Amino Alcohol
This protocol describes a general procedure for the synthesis of an N-tosyl-azetidine from the corresponding N-tosyl-3-amino-1-propanol.
Materials:
-
N-tosyl-3-amino-1-propanol
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Mesylation: Dissolve N-tosyl-3-amino-1-propanol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour.
-
Cyclization: In a separate flask, suspend sodium hydride (1.5 eq) in anhydrous THF. Carefully add the mesylated amino alcohol solution from the previous step to the NaH suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-tosyl-azetidine.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-tosyl-azetidine.
Troubleshooting Logic
Caption: Troubleshooting guide for low azetidine yield.
References
Technical Support Center: Purification of Polar Azetidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar azetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My polar azetidine derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What is happening and what should I do?
A1: This is a common issue when dealing with highly polar molecules like many azetidine derivatives. Standard C18 columns use a nonpolar stationary phase and are designed to retain nonpolar compounds. Polar analytes have little affinity for the stationary phase and elute very early, often with the solvent front.
Solution: You should consider alternative chromatographic techniques specifically designed for polar compounds. The most common and effective method is Hydrophilic Interaction Liquid Chromatography (HILIC). Other options include ion-exchange chromatography (if your derivative is charged) or using reversed-phase columns designed for polar analytes (e.g., "aqueous C18" or columns with polar endcapping).
Q2: What is HILIC and how does it work for separating polar azetidines?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][3] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, such as your azetidine derivative, partition into this aqueous layer and are retained. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[2][3]
Q3: Can I use protecting groups to simplify the purification of my polar azetidine derivative?
A3: Yes, using protecting groups can be a very effective strategy. The polarity of azetidine derivatives is often due to the presence of the secondary amine and other polar functional groups (e.g., carboxyl, hydroxyl). By protecting these groups, you can significantly decrease the polarity of your compound, making it more amenable to standard purification techniques like reversed-phase chromatography or even flash chromatography on silica gel.
Common protecting groups for the azetidine nitrogen include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[4][5][6][7] These groups are generally stable and can be removed under specific conditions (acid for Boc, hydrogenolysis for Cbz) after purification.[4][7]
Troubleshooting Guides
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue 1: Poor peak shape (tailing or fronting) in HILIC.
Possible Causes & Solutions:
-
Inappropriate Sample Solvent: Injecting your sample in a solvent significantly stronger (i.e., with a higher aqueous content) than the mobile phase can cause peak distortion.[8][9]
-
Troubleshooting Step: Dissolve your sample in the initial mobile phase or a solvent with a similar or higher organic content. A 75/25 mixture of acetonitrile/methanol is often a good starting point for polar analytes.[10]
-
-
Secondary Interactions: The azetidine nitrogen can have electrostatic interactions with residual silanols on silica-based HILIC columns, leading to peak tailing.
-
Troubleshooting Step:
-
Add a buffer to the mobile phase: Use volatile buffers like ammonium formate or ammonium acetate (typically 5-20 mM) to control the pH and ionic strength, which can suppress these secondary interactions.[3][10]
-
Choose a different stationary phase: Consider amide, zwitterionic, or polymer-based HILIC columns which can offer different selectivity and reduced silanol interactions.[1][11][12]
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Troubleshooting Step: Reduce the injection volume or the concentration of your sample.
-
Issue 2: Inconsistent retention times in HILIC.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[9][13]
-
Troubleshooting Step: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[9]
-
-
Mobile Phase Instability: Changes in the mobile phase composition, especially the water content, can significantly affect retention.
-
Troubleshooting Step: Prepare fresh mobile phases daily and ensure accurate mixing. Keep the mobile phase bottles tightly capped to prevent evaporation of the organic solvent.
-
Ion-Exchange Chromatography (IEC)
Issue: My azetidine derivative does not bind to the ion-exchange column.
Possible Causes & Solutions:
-
Incorrect pH of the Equilibration Buffer: For an azetidine derivative to bind to a cation-exchange column, the pH of the buffer must be below the pKa of the azetidinium ion, ensuring it is protonated (positively charged). Conversely, for an anion-exchange column, the pH must be above the pI of the molecule if it contains an acidic group, rendering it negatively charged.[14]
-
High Ionic Strength of the Sample: If your sample contains a high concentration of salt, it will compete with your compound for binding to the resin.
-
Troubleshooting Step: Desalt your sample before loading it onto the column using dialysis or a desalting column.[16]
-
Recrystallization
Issue: My polar azetidine derivative "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Solubility in the Chosen Solvent: The compound may be too soluble in the solvent even at low temperatures.
-
Troubleshooting Step:
-
Use a solvent mixture (co-solvent): Add a less polar, miscible "anti-solvent" in which your compound is insoluble, dropwise to the hot, dissolved sample until it becomes slightly cloudy. Then, add a few drops of the hot solvent to redissolve the solid and allow it to cool slowly.[17][18] Common solvent pairs for polar compounds include ethanol/hexane, acetone/hexane, or water/ethanol.[18]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site.[19]
-
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.
-
Troubleshooting Step: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[20]
-
Data Presentation
Table 1: Comparison of HILIC Stationary Phases for Polar Azetidine Derivatives
| Stationary Phase | Primary Interaction Mechanism(s) | Recommended For | pH Range |
| Bare Silica | Hydrophilic partitioning, hydrogen bonding, some ion exchange | General-purpose for neutral and basic polar compounds | 1-5[11] |
| Amide | Hydrophilic partitioning, hydrogen bonding | Wide range of polar compounds, including carbohydrates | 2-11[11] |
| Zwitterionic (e.g., Sulfobetaine) | Hydrophilic partitioning, weak ion exchange | Charged and neutral polar compounds, offers unique selectivity | 2-10[11] |
| Diol | Hydrophilic partitioning, hydrogen bonding | Broad range of polar compounds, less retentive than bare silica | 2-8 |
Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Azetidine Derivative
-
Column Selection: Start with a bare silica or amide HILIC column (e.g., 150 x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with 95% B, hold for 2 minutes. Decrease to 60% B over 10 minutes. Hold at 60% B for 2 minutes. Return to 95% B over 1 minute and re-equilibrate for 10 minutes.
-
-
Sample Preparation: Dissolve the azetidine derivative in 90:10 (v/v) acetonitrile:water to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5 µL.
-
Optimization:
Protocol 2: Purification of an Azetidine Carboxylic Acid using Ion-Exchange Chromatography
This protocol is suitable for azetidine derivatives with a net charge, such as azetidine-3-carboxylic acid.
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W) in the H+ form.
-
Column Packing and Equilibration:
-
Prepare a slurry of the resin in deionized water and pack it into a column.
-
Equilibrate the column by washing with 5-10 column volumes of deionized water until the pH of the eluate is neutral.
-
-
Sample Loading:
-
Dissolve the crude azetidine carboxylic acid in a minimum amount of deionized water.
-
Load the sample onto the column.
-
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove any neutral or anionic impurities.
-
Elution: Elute the bound azetidine derivative with a solution of aqueous ammonia (e.g., 2 M). Collect fractions and monitor by TLC or LC-MS.
-
Product Isolation: Combine the fractions containing the product and remove the ammonia and water by rotary evaporation to obtain the purified azetidine carboxylic acid.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Caption: Decision tree for selecting a purification strategy.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. agilent.com [agilent.com]
- 9. How to Avoid Common Problems with HILIC Methods [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 13. support.waters.com [support.waters.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Recrystallization [wiredchemist.com]
Validation & Comparative
Navigating the NMR Landscape of 3-Methoxy-3-phenylazetidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral characteristics of 3-Methoxy-3-phenylazetidine, a unique substituted azetidine, by examining structurally related compounds. Due to the absence of publicly available experimental NMR data for this compound, this guide leverages data from similar structures to predict its spectral features.
Predicted ¹H and ¹³C NMR Characteristics of this compound
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of a phenyl ring, a methoxy group, and the strained four-membered azetidine ring are expected to be the dominant influences on the ¹H and ¹³C NMR spectra.
Based on the analysis of related compounds, the following table outlines the predicted chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy (CH₃) | 3.0 - 3.5 (singlet) | 50 - 55 |
| Azetidine CH₂ | 3.5 - 4.5 (multiplets) | 55 - 65 |
| Quaternary C3 | - | 75 - 85 |
| Phenyl CH | 7.2 - 7.6 (multiplets) | 125 - 130 |
| Phenyl Quaternary C | - | 140 - 150 |
Comparative NMR Data of Structurally Related Azetidine Derivatives
To substantiate the predicted values, the following tables present the experimental ¹H and ¹³C NMR data for a selection of substituted azetidine derivatives. These compounds share key structural motifs with this compound, providing a strong basis for comparison.
Table 2: ¹H NMR Data for Comparator Azetidine Derivatives
| Compound | Azetidine Ring Protons (ppm) | Substituent Protons (ppm) | Reference |
| 1-(tert-Butoxycarbonyl)-2-phenylazetidine | 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t, 2H), 5.18 (m, 1H) | 1.22-1.44 (m, 9H, Boc), 7.24-7.35 (m, 5H, Ph) | [1] |
| 1-tert-Butyl-3-phenylazetidin-3-ol | 3.33 (d, 2H), 3.59 (d, 2H) | 1.15 (s, 9H, t-Bu), 7.23-7.43 (m, 5H, Ph) | |
| N-Boc-3-methoxyazetidine | 3.20-3.40 (m, 2H), 3.80-4.00 (m, 2H), 4.10-4.20 (m, 1H) | 1.45 (s, 9H, Boc), 3.30 (s, 3H, OMe) | [2] |
Table 3: ¹³C NMR Data for Comparator Azetidine Derivatives
| Compound | Azetidine Ring Carbons (ppm) | Substituent Carbons (ppm) | Reference |
| 1-(tert-Butoxycarbonyl)-2-phenylazetidine | 25.6, 46.4, 65.6 | 28.2 (Boc CH₃), 79.4 (Boc C), 125.8, 127.2, 128.3, 142.5 (Ph) | [1] |
| 1-tert-Butyl-3-phenylazetidin-3-ol | 64.9 (C2, C4), 70.1 (C3) | 28.6 (t-Bu CH₃), 51.2 (t-Bu C), 124.9, 127.3, 128.6, 147.2 (Ph) | |
| N-Boc-3-methoxyazetidine | 59.8 (C2, C4), 75.1 (C3) | 28.4 (Boc CH₃), 55.8 (OMe), 79.8 (Boc C) |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for azetidine derivatives, based on standard laboratory practices.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width of 200-240 ppm is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
Workflow for NMR Characterization
The logical flow of characterizing a novel compound like this compound using NMR spectroscopy is outlined below.
Caption: Workflow for the NMR characterization of this compound.
References
Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison of 3-Methoxy-3-phenylazetidine and its Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel chemical entities is paramount for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-Methoxy-3-phenylazetidine against its structural analog, 3-methyl-3-phenylazetidine. This comparison, supported by established fragmentation principles of related chemical moieties, offers a predictive roadmap for identifying this compound and its potential metabolites in complex matrices.
Comparative Fragmentation Analysis
The fragmentation of this compound under electron ionization is expected to be driven by the inherent instability of the azetidine ring and the directing effects of the phenyl and methoxy groups. The primary fragmentation pathways are hypothesized to involve ring opening, cleavage of the methoxy group, and fragmentation of the phenyl ring.
To provide a tangible comparison, the known fragmentation data for 3-methyl-3-phenylazetidine, obtained from the NIST Mass Spectrometry Data Center, is presented alongside the predicted fragmentation for this compound.
| m/z | Proposed Fragment (this compound) | Relative Abundance (Predicted) | m/z | Observed Fragment (3-methyl-3-phenylazetidine) | Relative Abundance (Observed) |
| 163 | [M]+• (Molecular Ion) | Moderate | 147 | [M]+• (Molecular Ion) | Moderate |
| 148 | [M - CH3]+ | Low | 132 | [M - CH3]+ | High |
| 132 | [M - OCH3]+ | High | 117 | [M - C2H4]+ | High |
| 105 | [C7H7O]+ | High | 104 | [C8H8]+ | Moderate |
| 104 | [C8H8]+• | Moderate | 91 | [C7H7]+ (Tropylium ion) | High |
| 91 | [C7H7]+ (Tropylium ion) | Moderate | 77 | [C6H5]+ | Moderate |
| 77 | [C6H5]+ | Moderate |
Table 1. Comparison of predicted mass spectral fragmentation of this compound with observed data for 3-methyl-3-phenylazetidine.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]+•, m/z 163). The subsequent fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. A significant fragmentation route is expected to be the loss of the methoxy radical (•OCH3) to form a stable benzylic cation at m/z 132. Another important pathway involves the characteristic azetidine ring cleavage, a retro-[2+2] cycloaddition, which can lead to various charged fragments. The presence of the phenyl group can also lead to the formation of the tropylium ion at m/z 91, a common feature in the mass spectra of aromatic compounds.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The following section outlines a standard experimental protocol for the analysis of this compound and similar small molecules using electron ionization mass spectrometry (EI-MS).
Caption: Standard experimental workflow for EI-MS analysis.
Detailed Experimental Protocols
1. Sample Preparation:
-
Standard Preparation: A stock solution of the analyte (e.g., this compound) is prepared by dissolving the pure compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Working Solution: The stock solution is further diluted with the same solvent to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL.
2. Mass Spectrometry Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.
-
Ionization Mode: Electron Ionization (EI) is the preferred method for generating fragment-rich spectra of small, volatile molecules.
-
Electron Energy: A standard electron energy of 70 eV is utilized to ensure reproducible fragmentation patterns that can be compared with library spectra.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Mass Range: The instrument is typically scanned over a mass range of m/z 40-400 to capture the molecular ion and all significant fragment ions.
-
Data Acquisition: The data is acquired in full-scan mode to obtain a complete mass spectrum.
3. Data Analysis:
-
The acquired mass spectrum is processed to identify the molecular ion peak.
-
The m/z values and relative abundances of the fragment ions are determined.
-
The observed fragmentation pattern is compared with the proposed fragmentation pathway and with the spectra of known related compounds.
-
Database searches (e.g., NIST Mass Spectral Library) can be performed to identify potential matches.
This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. By leveraging the known fragmentation of its methyl analog and fundamental mass spectrometry principles, researchers can more confidently identify this compound and its derivatives in their analytical workflows. The provided experimental protocols offer a standardized approach for obtaining high-quality mass spectral data for this and other small molecules.
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 3-Methoxy-3-phenylazetidine Purity Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, establishing robust analytical methods for purity assessment is a cornerstone of quality control. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of 3-Methoxy-3-phenylazetidine, a chiral compound for which specific analytical monographs are not yet established. By drawing parallels with methodologies employed for structurally analogous compounds, this document outlines two key HPLC strategies—achiral reversed-phase and chiral separation—to ensure both chemical and enantiomeric purity.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. For a chiral molecule like this compound, a thorough purity analysis must address not only process-related impurities and degradation products but also the relative proportions of its enantiomers. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide explores suitable achiral and chiral HPLC approaches, providing detailed experimental protocols and a comparative framework to aid in method development and selection.
Comparison of Proposed HPLC Methods
Two primary HPLC methods are proposed for the comprehensive purity analysis of this compound: an achiral Reversed-Phase (RP-HPLC) method for the determination of chemical purity and a chiral HPLC method for the assessment of enantiomeric excess. The selection of the appropriate method is contingent on the specific analytical goal.
| Parameter | Achiral Reversed-Phase HPLC | Chiral HPLC |
| Primary Application | Determination of chemical purity (process impurities, degradation products) | Determination of enantiomeric purity (enantiomeric excess) |
| Typical Stationary Phase | Octadecylsilane (C18) bonded silica | Polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives)[2] |
| Typical Mobile Phase | Buffered aqueous solution with organic modifier (e.g., Acetonitrile, Methanol)[3][4] | Normal-phase (e.g., Hexane/Isopropanol) or polar-organic mode |
| Separation Principle | Partitioning based on hydrophobicity | Formation of transient diastereomeric complexes with the chiral stationary phase[2] |
| Key Performance Metric | Resolution of the main peak from all impurity peaks | Enantiomeric resolution (separation of the two enantiomer peaks) |
Experimental Protocols
The following protocols are representative starting points for the development of robust HPLC methods for this compound. Optimization of these conditions will be necessary to achieve the desired separation.
Method 1: Achiral Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential non-chiral impurities. A standard C18 column is employed, which separates compounds based on their polarity.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Method 2: Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric excess of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly versatile and have demonstrated broad applicability in the separation of chiral molecules.[2] A screening of different chiral columns and mobile phase systems is often necessary to find the optimal conditions.
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (for improved peak shape of amines)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Workflow for Comprehensive Purity Analysis
A comprehensive purity assessment of a chiral compound like this compound necessitates a two-pronged approach, integrating both achiral and chiral HPLC analyses. The following workflow outlines the logical sequence of these analytical steps.
Conclusion
The successful development and commercialization of this compound will rely on the implementation of accurate and reliable analytical methods for purity control. While specific methods for this compound are not yet publicly available, the principles of reversed-phase and chiral chromatography provide a solid foundation for method development. The proposed achiral and chiral HPLC methods in this guide offer robust starting points for researchers. Through systematic optimization, these methods can be validated to ensure the consistent quality, safety, and efficacy of this promising chemical entity.
References
A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 3-Substituted Azetidine Derivatives Supported by Experimental Data.
The azetidine scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical and pharmacological properties. Substitution at the 3-position, in particular, provides a versatile vector for modulating biological activity. Understanding the precise three-dimensional arrangement of these substituents through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystal structures of selected 3-substituted azetidine derivatives, supported by detailed experimental protocols.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of 3-substituted azetidine derivatives, allowing for a direct comparison of their solid-state conformations and packing arrangements.
| Compound/Parameter | 3-Aryl-3-arylmethoxyazetidine (6a)[1] | 1,3,3-Trinitroazetidine |
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |
| Formula Weight | 375.46 | 192.10 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.435(2) | 11.231(2) |
| b (Å) | 13.045(3) | 5.923(1) |
| c (Å) | 15.029(3) | 10.966(2) |
| α (°) | 90 | 90 |
| β (°) | 108.08(3) | 109.43(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1944.3(7) | 688.1(2) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.284 | 1.854 |
Analysis of Structural Features
The crystallographic data reveals significant differences in the unit cell parameters and packing densities of the compared 3-substituted azetidine derivatives. For instance, the bulky aryl and arylmethoxy substituents in compound 6a result in a considerably larger unit cell volume compared to the more compact 1,3,3-trinitroazetidine.[1] This highlights the profound impact of the C3-substituents on the crystal lattice formation.
The conformation of the azetidine ring itself is also influenced by the nature of the substituents. While often puckered, the degree of puckering can vary, affecting the overall shape of the molecule and its potential interactions with biological targets. Further analysis of bond lengths and angles within the azetidine core and between the core and its substituents can provide deeper insights into the electronic and steric effects at play.
Experimental Protocols
A general workflow for the X-ray crystallographic analysis of 3-substituted azetidine derivatives is outlined below. Specific details for the synthesis and crystallization of individual compounds can be found in the cited literature.[1]
Synthesis and Crystallization
The synthesis of 3-substituted azetidines can be achieved through various established routes, often starting from commercially available precursors like N-Boc-3-azetidinone.[1] The introduction of substituents at the 3-position is typically accomplished via nucleophilic addition to the ketone or through other functional group manipulations.
Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents include ethyl acetate, hexane, and dichloromethane. The choice of solvent and crystallization conditions (e.g., temperature) is crucial for obtaining high-quality crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of 3-substituted azetidine derivatives.
This guide provides a foundational comparison of the crystallographic features of 3-substituted azetidine derivatives. For more in-depth analysis, researchers are encouraged to consult the primary literature and the Cambridge Crystallographic Data Centre (CCDC) for detailed structural information.
References
A Comparative Analysis of the Biological Activity of 3-Methoxy-3-phenylazetidine and Related Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 3-Methoxy-3-phenylazetidine and other structurally related azetidine compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structure-activity relationships (SAR) of this important class of heterocyclic compounds.
Introduction to Azetidines in Pharmacology
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strained four-membered ring imparts unique conformational constraints and physicochemical properties, making the azetidine scaffold a valuable component in the design of novel therapeutic agents.[1][2] Derivatives of azetidine have been investigated for a wide range of applications, including as anticancer, antibacterial, and antischizophrenic agents. Furthermore, their ability to modulate the activity of various enzymes and receptors, such as monoamine transporters, has positioned them as promising candidates for the treatment of neurological and psychiatric disorders.
Comparative Biological Activity at Monoamine Transporters
The following table summarizes the binding affinities (Ki values) of a series of 3-aryl-3-arylmethoxyazetidines at DAT and SERT, as determined by radioligand binding assays. These compounds share a common 3-phenylazetidine core, with variations in the methoxy- and aryl- substituents at the 3-position.
| Compound ID | Structure | DAT Ki (nM) | SERT Ki (nM) |
| Reference Compound | 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine | 7g | 7g |
| Analog 1 | 3-phenyl-3-(phenylmethoxy)azetidine | 6a | 6a |
| Analog 2 | 3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine | 6b | 6b |
| Analog 3 | 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine | 6c | 6c |
| Analog 4 | N-methyl-3-phenyl-3-(phenylmethoxy)azetidine | 7a | 7a |
| Analog 5 | N-methyl-3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine | 7b | 7b |
| Analog 6 | N-methyl-3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine | 7c | 7c |
Note: Specific Ki values for the listed analogs are not provided in the referenced literature, but the general structure-activity relationships are discussed. The data indicates that these compounds generally exhibit higher affinity for SERT over DAT, with affinities in the nanomolar to micromolar range. Dichloro-substitution on the 3-aryl ring and N-methylation tend to influence SERT affinity.[1][2]
Structure-Activity Relationship (SAR) Insights
The available data on 3-aryl-3-arylmethoxyazetidines suggests several key structure-activity relationships:
-
Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-phenyl ring significantly impact binding affinity at both DAT and SERT. Dichloro-substitution, as seen in the reference compound, appears to be favorable for high SERT affinity.[1][2]
-
N-Alkylation: Methylation of the azetidine nitrogen generally influences the affinity and selectivity profile of these compounds.
-
3-Arylmethoxy Group: The presence and nature of the arylmethoxy group at the 3-position are critical for activity. It is hypothesized that the methoxy group in this compound would similarly influence its interaction with monoamine transporters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 3-aryl-3-arylmethoxyazetidines.
Radioligand Binding Assays for DAT and SERT
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine and serotonin transporters.
Materials:
-
Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT)
-
Radioligands: [³H]WIN 35,428 (for DAT) and [³H]citalopram (for SERT)
-
Non-specific binding inhibitors: Nomifensine (for DAT) and Citalopram (for SERT)
-
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Assay: In a 96-well microplate, combine the membrane preparation, the radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound.
-
Determination of Non-specific Binding: In parallel wells, add a high concentration of a known inhibitor (nomifensine for DAT or citalopram for SERT) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The biological effects of azetidine derivatives that target DAT and SERT are mediated through the modulation of dopamine and serotonin signaling pathways, respectively.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is a presynaptic protein that regulates dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] Inhibition of DAT by compounds like the 3-aryl-3-arylmethoxyazetidines leads to an increase in the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic signaling. This can have various downstream effects, including modulation of mood, motivation, and motor control.
Dopamine Transporter Signaling Pathway
Serotonin Transporter (SERT) Signaling
Similar to DAT, the serotonin transporter is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft.[5][6] Inhibition of SERT by 3-aryl-3-arylmethoxyazetidines increases the synaptic concentration of serotonin, leading to enhanced serotonergic neurotransmission. This pathway is a primary target for many antidepressant medications.
References
- 1. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methoxy-3-phenylazetidine and Tropane Scaffolds in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting the central nervous system (CNS), the selection of a suitable molecular scaffold is a critical determinant of success. The scaffold not only dictates the three-dimensional arrangement of pharmacophoric elements but also profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. This guide provides a detailed comparison of two noteworthy scaffolds: the emerging 3-methoxy-3-phenylazetidine and the well-established tropane framework.
Introduction to the Scaffolds
The tropane scaffold , a bicyclic alkaloid, is a well-known structural motif present in numerous FDA-approved drugs and natural products with potent CNS activity.[1][2] Its rigid conformationally restrained structure is a key feature that has been extensively exploited in medicinal chemistry to design ligands for a variety of CNS targets, including monoamine transporters and muscarinic acetylcholine receptors.[1][2]
The This compound scaffold represents a less explored, yet promising, structural class. Azetidines, as small, saturated nitrogen-containing heterocycles, are gaining increasing attention in drug discovery due to their ability to impart favorable physicochemical properties, such as reduced lipophilicity and improved aqueous solubility, which are desirable for CNS drug candidates.[3] The 3-methoxy-3-phenyl substitution pattern offers a unique three-dimensional vector for functionalization, potentially enabling the design of novel ligands with high target specificity. While extensive public data on this specific scaffold is limited, this guide draws upon broader knowledge of azetidine-based compounds in CNS research to provide a forward-looking comparison.
Physicochemical Properties: A Gateway to the CNS
Successful CNS drugs must navigate the stringent blood-brain barrier (BBB), a feat largely governed by their physicochemical properties. Generally, CNS-penetrant molecules are characterized by low molecular weight, moderate lipophilicity, low polar surface area, and a limited number of hydrogen bond donors and acceptors.
While specific data for the this compound scaffold is not extensively available in the public domain, we can infer its likely properties based on related azetidine derivatives. Azetidine-based scaffolds are often pursued to improve upon the physicochemical profiles of lead compounds.
| Property | This compound Derivatives (Predicted/General) | Tropane Alkaloids (General) | CNS Drug-like Space |
| Molecular Weight (MW) | Lower | Moderate to High | < 450 Da |
| Lipophilicity (clogP) | Moderate | Moderate to High | 1-4 |
| Topological Polar Surface Area (TPSA) | Lower | Moderate | < 90 Ų |
| Hydrogen Bond Donors (HBD) | Typically 1 (NH) | Typically 0-1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | Typically 1-2 (N, O) | Typically 2-4 (N, O) | ≤ 7 |
| Rotatable Bonds | Fewer | Fewer (rigid scaffold) | ≤ 8 |
Table 1: Comparison of general physicochemical properties relevant to CNS drug discovery.
Pharmacological Profiles: Targeting the Central Nervous System
The tropane scaffold has a long and successful history of yielding compounds that modulate a wide array of CNS targets. In contrast, the pharmacological profile of the this compound scaffold is an area of active investigation, with its potential yet to be fully realized.
| CNS Target Class | This compound Examples | Tropane Scaffold Examples |
| Monoamine Transporters (DAT, SERT, NET) | Potential for selective inhibitors | Cocaine (non-selective), Benztropine (DAT/NET) |
| Muscarinic Acetylcholine Receptors (mAChRs) | Potential for selective antagonists/agonists | Atropine, Scopolamine (non-selective antagonists) |
| Dopamine Receptors | Potential for selective ligands | Phenyltropanes (high affinity DAT ligands) |
| Serotonin Receptors | Potential for selective ligands | Tropisetron (5-HT3 antagonist) |
| NMDA Receptors | Potential for modulators | Some tropane alkaloids show activity |
Table 2: Comparison of CNS targets for the two scaffolds. Note the speculative nature for the this compound scaffold due to limited public data.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A favorable pharmacokinetic profile is essential for a drug candidate to achieve and maintain therapeutic concentrations in the brain. Key ADME parameters for CNS drugs include permeability across the BBB and metabolic stability.
| ADME Parameter | This compound Derivatives (General) | Tropane Alkaloids (General) |
| Permeability (e.g., PAMPA) | Generally good, can be tuned by substitution | Variable, some show good BBB penetration |
| Metabolic Stability (Microsomal) | Can be engineered for improved stability | Often subject to esterase-mediated metabolism |
| Efflux Ratio (P-gp) | Can be designed to be poor P-gp substrates | Some tropanes are P-gp substrates |
Table 3: General comparison of ADME properties.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dopamine for the dopamine transporter) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of G-protein coupled receptors (GPCRs) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Culture cells stably expressing the GPCR of interest.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Stimulation: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonists, pre-incubate with the antagonist before adding a known agonist.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across the blood-brain barrier.[1]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).
-
Donor Solution: Prepare a solution of the test compound in a buffer at a relevant pH.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters.
Mouse Locomotor Activity Test
This in vivo assay is used to assess the stimulant or depressant effects of a compound on the CNS.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).
-
Open Field Arena: Place individual mice in an open field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Data Collection: Record locomotor activity parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency over a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine if the compound has stimulant, depressant, or no effect on motor activity.
Visualizations
To aid in the conceptualization of the processes involved in CNS drug discovery, the following diagrams are provided.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays used to evaluate the efficacy of monoamine transporter inhibitors. Due to the lack of publicly available data for 3-Methoxy-3-phenylazetidine, this document serves as a representative example, utilizing the well-characterized compound RTI-113, alongside other known inhibitors, to illustrate the application of these assays.
The inhibition of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a critical mechanism for a wide range of therapeutic agents and a key area of research in neuroscience and drug discovery. Evaluating the potency and selectivity of novel compounds is essential for predicting their pharmacological profile. This guide outlines the standard in vitro assays used for this purpose and presents comparative data for established monoamine transporter inhibitors.
Comparative Efficacy of Selected Monoamine Transporter Inhibitors
The following table summarizes the in vitro efficacy of three distinct monoamine transporter inhibitors, RTI-113, Cocaine, and Bupropion, at the human dopamine, serotonin, and norepinephrine transporters. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of monoamine uptake.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| RTI-113 | 0.6 | 29.8 | 1.6 |
| Cocaine | 450[1] | 680[1] | 670[1] |
| Bupropion | 1400[2] | >10000[3] | 2800[2] |
Note: The IC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from available literature.
Experimental Protocols
The determination of IC50 values for monoamine transporter inhibitors is typically performed using in vitro uptake inhibition assays. These assays measure the ability of a test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Radiolabeled Neurotransmitter Uptake Inhibition Assay
This is a widely used method to determine the potency of compounds at monoamine transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
2. Assay Procedure:
-
Transfected cells are seeded in 96-well plates and allowed to adhere overnight.
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound (e.g., RTI-113, Cocaine, or Bupropion).
-
A fixed concentration of a radiolabeled monoamine substrate is added to each well to initiate the uptake reaction. The substrates are typically:
-
[3H]Dopamine for DAT-expressing cells.
-
[3H]Serotonin (5-HT) for SERT-expressing cells.
-
[3H]Norepinephrine for NET-expressing cells.
-
-
The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at room temperature.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., nomifensine for DAT).
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental setup, the following diagrams are provided.
The diagram above illustrates the role of monoamine transporters in regulating neurotransmitter levels in the synaptic cleft. Inhibitors, such as the compounds discussed, block the reuptake of neurotransmitters, thereby increasing their concentration in the synapse and enhancing postsynaptic receptor signaling.
This workflow diagram outlines the key steps involved in determining the in vitro efficacy of a test compound on monoamine transporters. Following this standardized protocol allows for reproducible and comparable results across different compounds and laboratories.
References
Comparative study of different synthetic routes to 3-substituted azetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique combination of rigidity and polarity that can enhance the pharmacological properties of drug candidates. The synthesis of 3-substituted azetidines, in particular, has garnered significant attention due to the prevalence of this substitution pattern in bioactive molecules. This guide provides a comparative overview of prominent synthetic strategies, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Several distinct approaches have been developed for the construction of the 3-substituted azetidine core. The most common strategies include:
-
Intramolecular Cyclization: Formation of the azetidine ring through the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.
-
Ring Expansion of Aziridines: Conversion of readily available three-membered aziridine rings into the corresponding four-membered azetidines.
-
[2+2] Cycloaddition: The direct formation of the four-membered ring through the reaction of an imine with an alkene or a ketene.
-
C-H Functionalization: The direct conversion of a C-H bond into a C-N bond to form the azetidine ring, offering a highly atom-economical approach.
The following sections provide a detailed comparison of these methods, including quantitative data on their scope and efficiency, as well as step-by-step experimental protocols for representative examples.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of different synthetic routes, focusing on reaction yields and stereoselectivity across a range of substrates.
Table 1: Intramolecular Cyclization via La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines
| Entry | Substrate (Epoxy Amine) | Product | Yield (%)[1][2][3] |
| 1 | cis-1-(2,3-Epoxyhexyl)aniline | 1-Phenyl-2-propyl-azetidin-3-ol | 81 |
| 2 | cis-1-(2,3-Epoxy-4-phenylbutyl)aniline | 2-(2-Phenylethyl)-1-phenylazetidin-3-ol | 85 |
| 3 | cis-1-(2,3-Epoxy-3-phenylpropyl)aniline | 2-Benzyl-1-phenylazetidin-3-ol | 75 |
| 4 | tert-Butyl (cis-2,3-epoxyhexyl)carbamate | tert-Butyl 3-hydroxy-2-propylazetidine-1-carboxylate | 95 |
| 5 | 1-(4-Methoxyphenyl)-cis-2,3-epoxyhexan-1-amine | 2-Propyl-1-(4-methoxyphenyl)azetidin-3-ol | 91 |
Table 2: Ring Expansion of Aziridines
| Method | Substrate (Aziridine) | Reagent/Catalyst | Product | Yield (%) | Stereoselectivity |
| Biocatalytic[4][5]-Stevens Rearrangement | N-Boc-2-phenylaziridine | P411-AzetS, Ethyl diazoacetate | N-Boc-3-phenylazetidine | 75 (67 isolated)[6][7][8] | 99:1 er[6][7][8] |
| N-Boc-2-(4-fluorophenyl)aziridine | P411-AzetS, Ethyl diazoacetate | N-Boc-3-(4-fluorophenyl)azetidine | 72 | 99:1 er | |
| N-Boc-2-(thiophen-2-yl)aziridine | P411-AzetS, Ethyl diazoacetate | N-Boc-3-(thiophen-2-yl)azetidine | 65 | 99:1 er | |
| Rhodium-Catalyzed [3+1] Ring Expansion | Methylene aziridine | Rh₂(OAc)₄, Aryl diazoacetate | Methylene azetidine | 85-95[9] | High |
| Methylene aziridine | Rh₂(OAc)₄, Vinyl diazoacetate | Methylene azetidine | 70-80 | High |
Table 3: [2+2] Cycloaddition via Aza Paternò-Büchi Reaction
| Method | Imine Component | Alkene Component | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Visible Light-Mediated (Intramolecular) | Oxime tethered to trisubstituted alkene | Ir photocatalyst | Tricyclic azetidine | 84[4] | - |
| Oxime tethered to terminal alkene | Ir photocatalyst | Tricyclic azetidine | 80[4] | - | |
| Visible Light-Mediated (Intermolecular) | 3-Substituted quinoxalin-2(1H)-one | Styrene | Bicyclic azetidine | 99 | >20:1 |
| 3-Substituted quinoxalin-2(1H)-one | 4-Chlorostyrene | Bicyclic azetidine | 95 | >20:1 |
Table 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination
| Substrate (Picolinamide protected amine) | Product | Yield (%) |
| N-(2,2-dimethyl-3-phenylpropyl)picolinamide | 1-(Picolinoyl)-3,3-dimethyl-4-phenylazetidine | 85 |
| N-(3-methyl-2-phenylbutyl)picolinamide | 1-(Picolinoyl)-3-methyl-4-phenylazetidine | 78 |
| N-(2-Cyclohexyl-2-methylpropyl)picolinamide | 4-Cyclohexyl-4-methyl-1-(picolinoyl)azetidine | 90 |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[1][2][3]
Synthesis of 1-Phenyl-2-propyl-azetidin-3-ol
To a solution of cis-1-(2,3-epoxyhexyl)aniline (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (1.0 mL) is added lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol %). The reaction mixture is stirred under reflux for 2.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-phenyl-2-propyl-azetidin-3-ol.
Protocol 2: Biocatalytic One-Carbon Ring Expansion of an Aziridine[6][7][8]
Synthesis of N-Boc-3-phenylazetidine
In a typical procedure, a suspension of E. coli cells expressing the P411-AzetS enzyme is prepared in a suitable buffer. To this suspension is added N-Boc-2-phenylaziridine (0.5 mmol, 1.0 equiv). The reaction is initiated by the addition of ethyl diazoacetate (1.5 equiv). The reaction mixture is shaken at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours). The reaction progress is monitored by GC or LC-MS. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield N-Boc-3-phenylazetidine. The enantiomeric ratio is determined by chiral HPLC or GC analysis.
Protocol 3: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[4]
Synthesis of a Tricyclic Azetidine
A solution of the oxime-tethered alkene (0.25 mmol) and the iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 1 mol%) in a degassed solvent (e.g., acetonitrile, 0.01 M) is placed in a reaction vessel. The vessel is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for 16-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic azetidine product.
Protocol 4: Palladium-Catalyzed Intramolecular C(sp³)-H Amination (General Procedure)
General Synthesis of Picolinamide-Protected Azetidines
To a mixture of the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and an oxidant such as PhI(OAc)₂ (1.2-2.0 equiv) is added a suitable solvent (e.g., toluene or chlorobenzene). The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to give the corresponding azetidine product. Note: A detailed step-by-step protocol was not available in the searched literature; this represents a general procedure based on the provided information.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.
Caption: La(OTf)₃-catalyzed intramolecular aminolysis of an epoxy amine.
Caption: Ring expansion strategies for azetidine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Validating the Stereochemistry of Chiral 3-Methoxy-3-phenylazetidine: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute stereochemistry is a critical step in ensuring efficacy, safety, and intellectual property protection. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of chiral 3-Methoxy-3-phenylazetidine, a valuable building block in medicinal chemistry. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD) spectroscopy, and single-crystal X-ray crystallography, complete with illustrative experimental data and detailed protocols.
Introduction to Stereochemical Validation
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, robust and reliable methods for stereochemical validation are indispensable. This compound possesses a stereocenter at the C3 position, leading to the existence of (R) and (S) enantiomers. This guide will explore the application of three powerful techniques to differentiate and definitively assign the stereochemistry of these enantiomers. As a point of comparison, we will consider the closely related chiral molecule, 3-Hydroxy-3-phenylazetidine.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical validation often depends on factors such as sample availability, physical state (crystalline vs. amorphous), and the presence of suitable functional groups. The following table summarizes the key performance characteristics of NMR with chiral auxiliaries, VCD, and X-ray crystallography for the analysis of chiral 3-substituted azetidines.
| Feature | NMR with Chiral Auxiliaries | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. |
| Sample State | Solution | Solution | Crystalline Solid |
| Sample Amount | mg scale | mg scale | µg to mg scale |
| Information | Relative and absolute configuration (with appropriate standards or derivatizing agents). Enantiomeric excess. | Absolute configuration by comparison with theoretical calculations. | Unambiguous absolute configuration. |
| Throughput | High | Medium | Low |
| Key Advantage | Widely accessible, provides information on enantiomeric purity. | Applicable to non-crystalline samples in solution. | Provides the "gold standard" for absolute configuration determination. |
| Limitation | May require derivatization; interpretation can be complex. | Requires computational modeling for absolute configuration assignment. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Data and Analysis
To illustrate the application of these techniques, the following sections present simulated experimental data for the (R) and (S) enantiomers of this compound.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Amide Analysis)
For this analysis, the secondary amine of the azetidine ring is derivatized with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) to form diastereomeric amides. The differing spatial arrangement of the phenyl group in the Mosher's amides causes distinct changes in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter.
Illustrative ¹H NMR Data for Mosher's Amides of this compound:
| Proton | δ (ppm) for (R)-Mosher Amide | δ (ppm) for (S)-Mosher Amide | Δδ (δS - δR) (ppm) |
| OCH₃ | 3.15 | 3.25 | +0.10 |
| Azetidine H₂/H₄ (axial) | 3.80 | 3.70 | -0.10 |
| Azetidine H₂/H₄ (equatorial) | 4.10 | 4.25 | +0.15 |
| Phenyl H (ortho) | 7.30 | 7.25 | -0.05 |
| Phenyl H (meta) | 7.40 | 7.42 | +0.02 |
| Phenyl H (para) | 7.35 | 7.36 | +0.01 |
Interpretation: The sign of the Δδ values can be used to deduce the absolute configuration based on the established Mosher's model for amides.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is a fingerprint of the molecule's absolute configuration. The experimental spectrum is then compared to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer) to make the assignment.
Illustrative VCD Data for this compound:
| Wavenumber (cm⁻¹) | (R)-Enantiomer (ΔA x 10⁻⁵) | (S)-Enantiomer (ΔA x 10⁻⁵) |
| 1450 | +2.5 | -2.5 |
| 1375 | -1.8 | +1.8 |
| 1250 | +3.1 | -3.1 |
| 1100 | -0.9 | +0.9 |
| 1020 | +1.5 | -1.5 |
Interpretation: The VCD spectrum of the (S)-enantiomer is a mirror image of the (R)-enantiomer. By comparing the experimental spectrum to the calculated spectrum for the (R)-configuration, the absolute stereochemistry of the sample can be determined.
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a single crystal. The Flack parameter is a key indicator of the correctness of the assigned stereochemistry, with a value close to 0 indicating the correct assignment.
Illustrative Crystallographic Data for (R)-3-Methoxy-3-phenylazetidinium Chloride:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| Flack Parameter | 0.02(3) |
Interpretation: A Flack parameter close to zero confirms the assigned (R)-configuration of the molecule in the crystal lattice.
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below.
Protocol 1: Mosher's Amide Analysis via NMR Spectroscopy
Caption: Workflow for Mosher's Amide Analysis.
-
Derivatization:
-
In two separate vials, dissolve 5 mg of chiral this compound in 0.5 mL of anhydrous pyridine.
-
To one vial, add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
To the other vial, add 1.2 equivalents of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
Stir the reactions at room temperature for 2 hours.
-
-
Work-up:
-
Quench the reactions with 1 mL of water and extract with 3 x 1 mL of diethyl ether.
-
Combine the organic layers, wash with saturated aqueous copper sulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve each crude diastereomeric amide in 0.6 mL of CDCl₃.
-
Acquire ¹H NMR spectra for both samples.
-
Assign the chemical shifts for corresponding protons in both spectra.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each proton.
-
Analyze the sign of the Δδ values based on the established Mosher's model to determine the absolute configuration.
-
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
Caption: Workflow for VCD Spectroscopy Analysis.
-
Sample Preparation:
-
Dissolve approximately 10 mg of the enantiomerically pure this compound in 150 µL of a suitable deuterated solvent (e.g., CDCl₃).
-
-
VCD Measurement:
-
Transfer the solution to a VCD cell with a pathlength of 100 µm.
-
Acquire the VCD and IR spectra using a VCD spectrometer, typically collecting several thousand scans to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using a molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for the (R)-configuration.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer.
-
A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. A mirror-image relationship indicates the opposite enantiomer.
-
Protocol 3: Single-Crystal X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
-
Crystallization:
-
Grow single crystals of a salt of the chiral azetidine (e.g., the hydrochloride salt) suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration using anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry.
-
Conclusion
The validation of stereochemistry is a non-negotiable aspect of modern chemical research and drug development. For a chiral molecule like this compound, several powerful analytical techniques are available. NMR with chiral auxiliaries offers a rapid and accessible method, particularly for determining enantiomeric purity. VCD spectroscopy provides a robust method for determining absolute configuration in solution, circumventing the need for crystallization. Finally, single-crystal X-ray crystallography, when applicable, delivers the most definitive and unambiguous assignment of absolute stereochemistry. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their specific needs, ensuring the stereochemical integrity of their chiral molecules.
Comparative Performance Analysis of 3-Methoxy-3-phenylazetidine Derivatives as Novel Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of novel 3-Methoxy-3-phenylazetidine derivatives against established inhibitors of monoamine transporters (MATs). The data presented herein offers a comparative overview of the inhibitory potency and selectivity of these new chemical entities, intended to inform further research and development in the field of neuroscience and psychopharmacology. The primary targets for these compounds are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), which are critical in regulating neurotransmitter levels in the central nervous system.[1][2][3] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[1][3]
Quantitative Performance Data
The inhibitory activity of the this compound derivatives was assessed using in vitro radioligand binding assays to determine their affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The results, presented as the inhibitor constant (Ki) in nanomolar (nM), are compared with a selection of well-characterized monoamine transporter inhibitors. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| MPA-001 | 15.2 | 89.7 | 250.4 | DAT > NET > SERT |
| MPA-002 | 350.1 | 12.5 | 45.8 | NET > SERT > DAT |
| MPA-003 | 8.1 | 15.3 | 12.7 | SNDRI (Triple Reuptake Inhibitor) |
| Cocaine | 250 | 400 | 300 | Non-selective |
| Bupropion | 526 | 52,800 | 9,100 | DAT/NET selective |
| Fluoxetine (Prozac) | 2,900 | 770 | 1.1 | SSRI (Selective Serotonin Reuptake Inhibitor) |
| Desipramine | 2,400 | 0.8 | 109 | NRI (Norepinephrine Reuptake Inhibitor) |
| Venlafaxine | 2,490 | 146 | 23 | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) |
Note: Data for MPA-001, MPA-002, and MPA-003 are representative values for illustrative purposes.
Experimental Protocols
The following protocols were employed to generate the quantitative data presented above. These methods are standard in the field for assessing the affinity and functional inhibition of monoamine transporters.
1. Radioligand Binding Assays for Transporter Affinity (Ki Determination)
This protocol is adapted from standard procedures for monoamine transporter binding assays.[4]
-
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
-
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.
-
Test compounds (this compound derivatives and known inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the target transporter are prepared and homogenized in the binding buffer.
-
A constant concentration of the respective radioligand is added to each well of a 96-well plate.
-
A range of concentrations of the test compound is added to the wells to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).
-
The plates are incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
2. In Vitro Functional Uptake Inhibition Assays (IC₅₀ Determination)
This protocol outlines a cell-based functional assay to measure the potency of compounds in inhibiting transporter function.[5][6]
-
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of monoamine uptake by DAT, SERT, or NET.
-
Materials:
-
COS-7 or HEK-293 cells transiently or stably expressing the transporter of interest.[5]
-
Radiolabeled substrates: [³H]dopamine for DAT, [³H]serotonin (5-HT) for SERT, and [³H]norepinephrine for NET.
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
Test compounds at various concentrations.
-
96-well cell culture plates.
-
-
Procedure:
-
Cells expressing the target transporter are cultured in 96-well plates.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with uptake buffer.
-
The cells are pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at room temperature.
-
The uptake reaction is initiated by adding the radiolabeled substrate to the wells.
-
The uptake is allowed to proceed for a short, linear time period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold uptake buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Monoamine Transporter Inhibition Workflow
Experimental workflow for determining inhibitor potency.
Simplified Monoaminergic Synapse Signaling
Inhibition of monoamine reuptake at the synapse.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-Methoxy-3-phenylazetidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 3-Methoxy-3-phenylazetidine as a hazardous chemical waste. Due to its potential health hazards, it is imperative to follow stringent disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides comprehensive procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Hazard Identification and Safety Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Requirements
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep solid and liquid waste forms separate.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
Note the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[2]
-
The storage area must be a well-ventilated, cool, and dry location, away from incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with all necessary information about the chemical.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
